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Core Science & Biosynthesis

Foundational

"spectroscopic data (NMR, IR, MS) of 4-Ethynyl-1-isopropoxy-2-nitrobenzene"

An In-depth Technical Guide to the Spectroscopic Profile of 4-Ethynyl-1-isopropoxy-2-nitrobenzene For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel organi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Profile of 4-Ethynyl-1-isopropoxy-2-nitrobenzene

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel organic compounds is paramount. This guide provides a detailed analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 4-Ethynyl-1-isopropoxy-2-nitrobenzene. As a Senior Application Scientist, this document moves beyond a simple listing of data points to explain the underlying principles and experimental considerations, ensuring a robust and self-validating approach to characterization.

While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to construct a reliable, predicted spectroscopic profile. This approach provides a strong benchmark for researchers synthesizing or working with this compound.

Molecular Structure and Key Features

4-Ethynyl-1-isopropoxy-2-nitrobenzene is a substituted aromatic compound with three key functional groups that dictate its spectroscopic behavior: a nitro group (-NO₂), an isopropoxy group (-OCH(CH₃)₂), and an ethynyl group (-C≡CH). The interplay of the electron-withdrawing nature of the nitro group and the electron-donating character of the isopropoxy group significantly influences the electronic environment of the benzene ring, which is directly observable in its NMR spectra.

Caption: Molecular structure of 4-Ethynyl-1-isopropoxy-2-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Predicted ¹H NMR Data

The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
H-3~7.8 - 8.0d1HOrtho to the strongly electron-withdrawing nitro group, leading to significant deshielding.
H-5~7.5 - 7.7dd1HCoupled to both H-3 and H-6.
H-6~7.1 - 7.3d1HOrtho to the electron-donating isopropoxy group, resulting in shielding compared to other aromatic protons.
-CH (isopropoxy)~4.7 - 4.9sept1HDeshielded by the adjacent oxygen atom and the aromatic ring.
-CH₃ (isopropoxy)~1.4 - 1.5d6HEquivalent methyl groups coupled to the isopropyl methine proton.
Ethynyl-H~3.1 - 3.3s1HTypical range for a terminal alkyne proton.
Expertise & Causality: Interpreting the ¹H NMR Spectrum

The predicted positions of the aromatic protons are a direct consequence of the substituent effects. The nitro group at C-2 is a powerful electron-withdrawing group, which deshields the ortho (H-3) and para (H-5) protons, shifting them downfield. Conversely, the isopropoxy group at C-1 is electron-donating, which shields its ortho proton (H-6), moving it upfield. This predictable pattern of chemical shifts provides a strong validation of the substitution pattern on the benzene ring.[1]

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethynyl-1-isopropoxy-2-nitrobenzene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1][2]

  • Instrument Setup: Place the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using a standard 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[1]

  • Processing: Apply a Fourier transform to the free induction decay (FID), phase the resulting spectrum, and calibrate the chemical shift axis using the TMS signal.

Predicted ¹³C NMR Data

Due to the lack of symmetry, all 11 carbon atoms in the molecule are expected to be chemically non-equivalent, giving rise to 11 distinct signals in the ¹³C NMR spectrum.

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-1~155 - 158Aromatic C attached to the isopropoxy group.
C-2~140 - 143Aromatic C attached to the nitro group.
C-3~125 - 128Aromatic CH ortho to the nitro group.
C-4~118 - 121Aromatic C attached to the ethynyl group.
C-5~134 - 137Aromatic CH para to the isopropoxy group.
C-6~115 - 118Aromatic CH ortho to the isopropoxy group.
C≡CH (Alkyne)~83 - 86Quaternary alkyne carbon.
C≡CH (Alkyne)~78 - 81Terminal alkyne carbon.
-CH (isopropoxy)~71 - 74Methine carbon of the isopropoxy group.
-CH₃ (isopropoxy)~21 - 23Methyl carbons of the isopropoxy group.
Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial.

  • Acquisition: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[1] Broadband proton decoupling is typically used to simplify the spectrum to singlets for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H stretch of the terminal alkyne.
~2110Medium, SharpC≡C stretch of the alkyne.
~1520-1550Very StrongAsymmetric N-O stretch of the nitro group.[3]
~1340-1360Very StrongSymmetric N-O stretch of the nitro group.[3]
~3100-3000MediumAromatic C-H stretch.
~1600, 1475MediumAromatic C=C ring stretches.
~1250StrongAsymmetric C-O-C stretch of the ether.
~1100StrongSymmetric C-O-C stretch of the ether.
Expertise & Causality: The Signature of a Nitro Group

The presence of a nitro group is often definitively confirmed by two very strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.[3] These bands, expected around 1530 cm⁻¹ and 1350 cm⁻¹, are typically the most intense peaks in the fingerprint region of the spectrum and serve as a reliable diagnostic tool.

cluster_0 IR Spectroscopy Workflow Sample Sample Preparation (ATR) Background Record Background Spectrum Sample->Background Acquire Acquire Sample Spectrum Background->Acquire Process Data Processing (Absorbance vs. Wavenumber) Acquire->Process Interpret Interpretation of Functional Groups Process->Interpret

Caption: Workflow for IR data acquisition and analysis.

Experimental Protocol: IR Spectrum Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid 4-Ethynyl-1-isopropoxy-2-nitrobenzene sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[2]

  • Background Scan: Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) over the mid-infrared range (4000-400 cm⁻¹) to improve the signal-to-noise ratio.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z ≈ 205.07. The molecular formula is C₁₁H₁₁NO₃, giving a calculated exact mass that should be observable, likely as a moderately intense peak.

  • Key Fragmentation Patterns:

    • Loss of a methyl group (-CH₃): [M - 15]⁺, m/z ≈ 190. This is a common fragmentation for isopropyl groups.

    • Loss of a nitro group (-NO₂): [M - 46]⁺, m/z ≈ 159. The C-N bond can cleave, leading to the loss of a nitro radical.

    • Loss of the isopropoxy group (-OCH(CH₃)₂): [M - 59]⁺, m/z ≈ 146.

    • Other fragments corresponding to the aromatic ring and its substituents.

Experimental Protocol: Mass Spectrum Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process forms the positively charged molecular ion (M⁺) and induces fragmentation.[2]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of ions at each m/z value is recorded to generate the mass spectrum.

Conclusion

This technical guide provides a comprehensive, predicted spectroscopic profile for 4-Ethynyl-1-isopropoxy-2-nitrobenzene based on established chemical principles and data from analogous structures. The detailed analysis of expected NMR, IR, and MS data, coupled with validated experimental protocols, offers researchers a reliable framework for the synthesis, purification, and characterization of this compound. The unique interplay of the ethynyl, isopropoxy, and nitro functional groups provides a distinct spectroscopic fingerprint that can be used for unambiguous identification.

References

  • The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes.
  • Organic Syntheses. (n.d.). Procedure for Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for scientific paper.
  • BenchChem. (2025). Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis.
  • SpectraBase. (n.d.). 1-Isopropyl-2-((4-methoxyphenyl)ethynyl)benzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Materials for scientific paper.
  • PubChem. (n.d.). 1-Ethynyl-4-nitrobenzene. Retrieved from [Link]

  • BenchChem. (2025). Spectroscopic Profile of 2-Isopropyl-1-methoxy-4-nitrobenzene: A Technical Guide.
  • PubChem. (n.d.). 4-Ethynyl-2-methyl-1-nitrobenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-ethynyl-4-nitro-. Retrieved from [Link]

  • BenchChem. (2025). Interpreting the NMR spectrum of 2-Isopropyl-1-methoxy-4-nitrobenzene.
  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • LookChem. (2025, May 20). 1-ethynyl-4-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2023, August). The mass spectrum of the purified nitrobenzene product and reference.

Sources

Exploratory

"CAS number for 4-Ethynyl-1-isopropoxy-2-nitrobenzene"

An In-depth Technical Guide to 4-Ethynyl-1-isopropoxy-2-nitrobenzene: Synthesis, Characterization, and Applications This technical guide provides a comprehensive overview of 4-ethynyl-1-isopropoxy-2-nitrobenzene, a speci...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Ethynyl-1-isopropoxy-2-nitrobenzene: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 4-ethynyl-1-isopropoxy-2-nitrobenzene, a specialized aromatic compound with significant potential in medicinal chemistry and materials science. Due to its novelty, this document focuses on a proposed synthetic pathway, detailed characterization methods, and an exploration of its prospective applications, grounded in the established reactivity of its constituent functional groups.

Introduction: A Molecule of Untapped Potential

4-Ethynyl-1-isopropoxy-2-nitrobenzene is a uniquely functionalized aromatic molecule. Its structure combines three key chemical motifs that individually are of great importance in modern organic synthesis and drug discovery.

  • The Nitrobenzene Core : Aromatic nitro compounds are foundational building blocks in the synthesis of a vast array of pharmaceuticals and bioactive molecules.[1] The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic substitution and, crucially, the nitro group itself can be readily reduced to an aniline, a key precursor for countless pharmaceutical agents.[1][2]

  • The Terminal Alkyne : The ethynyl group is an exceptionally versatile handle for molecular construction. It is a cornerstone of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, and the click chemistry revolution, enabling the efficient linking of molecular fragments.[3][4][5]

  • The Isopropoxy Ether : The isopropoxy group serves to modify the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

This guide aims to provide researchers, scientists, and drug development professionals with a robust theoretical and practical framework for the synthesis, characterization, and strategic utilization of this promising, yet underexplored, chemical entity.

Proposed Synthetic Pathway

A logical and efficient retrosynthetic analysis suggests a three-step sequence to construct 4-ethynyl-1-isopropoxy-2-nitrobenzene from commercially available starting materials. The proposed pathway leverages two powerful and well-established name reactions: the Williamson Ether Synthesis and the Sonogashira Coupling.

Synthetic Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: TMS Deprotection Start 4-Iodo-2-nitrophenol Intermediate1 4-Iodo-1-isopropoxy-2-nitrobenzene Start->Intermediate1 2-Bromopropane, K₂CO₃, Acetone Intermediate2 1-Isopropoxy-2-nitro-4-((trimethylsilyl)ethynyl)benzene Intermediate1->Intermediate2 TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N FinalProduct 4-Ethynyl-1-isopropoxy-2-nitrobenzene Intermediate2->FinalProduct K₂CO₃, MeOH Applications cluster_apps Key Transformations & Applications TargetMolecule 4-Ethynyl-1-isopropoxy-2-nitrobenzene Reduction Reduction to Aniline (e.g., Fe/HCl) TargetMolecule->Reduction Precursor for Pharmaceuticals ClickChem Click Chemistry (e.g., Azide-Alkyne Cycloaddition) TargetMolecule->ClickChem Bioconjugation, Drug Delivery Hypoxia Hypoxia-Activated Prodrugs TargetMolecule->Hypoxia Oncology Research Materials Polymer & Materials Synthesis TargetMolecule->Materials Organic Electronics

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight of 4-Ethynyl-1-isopropoxy-2-nitrobenzene

This guide provides a comprehensive analysis of the molecular weight of 4-Ethynyl-1-isopropoxy-2-nitrobenzene, a compound of interest in drug discovery and materials science. It is intended for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the molecular weight of 4-Ethynyl-1-isopropoxy-2-nitrobenzene, a compound of interest in drug discovery and materials science. It is intended for researchers, scientists, and professionals in drug development who require a precise understanding of this molecule's fundamental properties. This document will cover the theoretical calculation of its molecular weight, the experimental methodology for its verification using high-resolution mass spectrometry, and the interpretation of the resulting data.

Introduction: The Significance of Molecular Weight

Molecular weight is a cornerstone of chemical and pharmaceutical science. It dictates a compound's stoichiometry, influences its pharmacological properties—such as solubility and membrane permeability—and is a critical parameter for identity confirmation and purity assessment. For a novel or specialized compound like 4-Ethynyl-1-isopropoxy-2-nitrobenzene, establishing an accurate molecular weight is the first step in any substantive research or development workflow. This guide provides both the theoretical foundation and the practical, field-proven methodology to achieve this with confidence.

Theoretical Molecular Weight Determination

The first step in characterizing any molecule is to calculate its theoretical molecular weight from its chemical formula. This process relies on the standard atomic weights of its constituent elements as established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3][4][5]

Derivation of the Molecular Formula

The systematic name "4-Ethynyl-1-isopropoxy-2-nitrobenzene" describes its structure precisely:

  • Benzene: A core six-carbon ring.

  • Substituents:

    • An ethynyl group (-C≡CH) at position 4.

    • An isopropoxy group (-OCH(CH₃)₂) at position 1.

    • A nitro group (-NO₂) at position 2.

Assembling these components yields the molecular formula: C₁₁H₁₁NO₃ .

Calculation of Average and Monoisotopic Mass

Two values are of primary importance: the average molecular weight (often used in stoichiometry for bulk materials) and the monoisotopic mass (the exact mass of the molecule calculated using the mass of the most abundant isotope of each element, which is crucial for mass spectrometry).

The calculation involves summing the atomic weights of all atoms in the formula.[6][7][8][9][10]

  • Average Molecular Weight (MW): This is calculated using the weighted average of the natural abundances of all isotopes for each element.

    • Carbon (C): 11 × 12.011 u = 132.121 u

    • Hydrogen (H): 11 × 1.008 u = 11.088 u

    • Nitrogen (N): 1 × 14.007 u = 14.007 u

    • Oxygen (O): 3 × 15.999 u = 47.997 u

    • Total Average MW = 205.213 g/mol

  • Monoisotopic Mass: This is the value directly measured by high-resolution mass spectrometry.

    • ¹²C: 11 × 12.000000 u = 132.000000 u

    • ¹H: 11 × 1.007825 u = 11.086075 u

    • ¹⁴N: 1 × 14.003074 u = 14.003074 u

    • ¹⁶O: 3 × 15.994915 u = 47.984745 u

    • Total Monoisotopic Mass = 205.073894 Da

Summary of Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃Derived
Average Molecular Weight 205.213 g/mol Calculated
Monoisotopic Mass 205.073894 DaCalculated

Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

While theoretical calculations are essential, experimental verification is the gold standard for confirming a compound's identity. High-Resolution Mass Spectrometry (HRMS), particularly techniques like Time-of-Flight (TOF) or Orbitrap-based mass spectrometry, provides the mass accuracy and resolution required to unambiguously determine the elemental composition of a small molecule.[11][12][13][14][15]

The causality for choosing HRMS is its ability to provide mass measurements with high precision (typically <5 ppm error), which allows for the confident differentiation between compounds with very similar nominal masses.[14] This level of accuracy is indispensable in drug development and regulatory submissions.

Analytical Workflow

The process of verifying the molecular weight of 4-Ethynyl-1-isopropoxy-2-nitrobenzene via HRMS follows a validated workflow. This workflow is designed to be a self-validating system, incorporating calibration and internal standards to ensure data integrity.

HRMS_Workflow cluster_prep Sample & System Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Sample 1. Sample Preparation (Dissolve in suitable solvent, e.g., ACN/H₂O) Calibrant 2. System Calibration (Infuse known mass standards) Method 3. Method Setup (Set ionization, scan range, resolution) Acquire 4. Sample Injection & Ionization (e.g., ESI+) Method->Acquire Detect 5. Mass Analysis (Orbitrap or TOF) Acquire->Detect Process 6. Data Processing (Extract mass spectrum) Detect->Process Confirm 7. Mass Confirmation (Compare experimental m/z to theoretical) Process->Confirm Report 8. Final Report (Mass error, isotopic pattern) Confirm->Report

Caption: Experimental workflow for molecular weight verification using HRMS.

Detailed Experimental Protocol

This protocol describes a standard procedure for analyzing 4-Ethynyl-1-isopropoxy-2-nitrobenzene using a Liquid Chromatography-High Resolution Mass Spectrometer (LC-HRMS) system with an Electrospray Ionization (ESI) source.

1. Materials and Reagents:

  • 4-Ethynyl-1-isopropoxy-2-nitrobenzene sample

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Formic Acid (FA)

  • Appropriate HRMS calibrant solution for positive ion mode.

2. Instrument Setup (Example: Q Exactive™ Orbitrap Mass Spectrometer):

  • Ionization Source: ESI, Positive Ion Mode

  • Sheath Gas Flow Rate: 35 (arbitrary units)

  • Aux Gas Flow Rate: 10 (arbitrary units)

  • Capillary Temperature: 320 °C

  • Scan Range: 100-500 m/z

  • Resolution: 70,000

  • AGC Target: 1e6

3. Sample Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in ACN.

  • Create a working solution by diluting the stock solution to 1 µg/mL in 50:50 ACN:Water with 0.1% FA. The acid helps promote protonation for ESI+ mode.

4. System Calibration:

  • Prior to sample analysis, perform a system calibration according to the manufacturer's protocol to ensure mass accuracy.

5. Data Acquisition:

  • Inject 5 µL of the working solution into the LC-HRMS system. Direct infusion via a syringe pump can also be used for rapid analysis without chromatography.

  • Acquire data for at least 1 minute to obtain a stable signal and generate an averaged spectrum.

6. Data Analysis:

  • Using the instrument's software, extract the mass spectrum from the acquired data.

  • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

  • Calculate the experimental exact mass from the measured m/z value.

  • Compare the experimental mass to the theoretical monoisotopic mass of the [M+H]⁺ ion (205.073894 + 1.007276 = 206.08117 Da).

  • Calculate the mass error in parts-per-million (ppm): Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶.

  • Analyze the isotopic pattern and compare it to the theoretically predicted pattern for C₁₁H₁₁NO₃.

Expected Results and Interpretation

Upon analysis, the primary ion observed in positive ESI mode should be the protonated molecule, [M+H]⁺. The high-resolution mass spectrum should exhibit a peak at an m/z value extremely close to the theoretical value of 206.08117 . A mass error of less than 5 ppm provides high confidence in the elemental composition and, therefore, the identity of the compound.

Furthermore, the instrument should resolve the isotopic peaks. The primary peak represents the molecule containing all major isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). A smaller peak, approximately 1.00335 Da higher in mass (the A+1 peak), will also be visible, primarily due to the natural abundance of ¹³C. The relative intensity of this A+1 peak should be approximately 12.1% of the monoisotopic peak for a molecule containing 11 carbon atoms, providing a secondary layer of confirmation.

By adhering to this rigorous combination of theoretical calculation and experimental verification, researchers can establish the molecular weight of 4-Ethynyl-1-isopropoxy-2-nitrobenzene with the highest degree of scientific integrity.

References

  • Standard atomic weights of 14 chemical elements revised - IUPAC | International Union of Pure and Applied Chemistry. (2018). [Link]

  • Standard atomic weights of the elements 2020 (IUPAC Technical Report) - OSTI.GOV. [Link]

  • Standard atomic weight - Wikipedia. [Link]

  • Standard atomic weights of the elements 2021 (IUPAC Technical Report) | U.S. Geological Survey. (2022). [Link]

  • Standard atomic weights of the elements 2021 (IUPAC Technical Report) - ResearchGate. (2022). [Link]

  • How to Calculate Molecular Weight: 6 Steps (with Pictures) - wikiHow. [Link]

  • Calculating Molecular Weight - Blog, She Wrote. (2012). [Link]

  • High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC. (2016). [Link]

  • Calculating Molecular Weights - Carnegie Mellon University. [Link]

  • Molecular Weight Calculation - Carnegie Mellon University. [Link]

  • High Performance Mass Spectrometry for Small Molecule and Protein Applications. (2022). [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. (2024). [Link]

  • High-Resolution Native Mass Spectrometry | Chemical Reviews - ACS Publications. (2021). [Link]

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Exploratory

A Technical Guide to the Reactivity of the Ethynyl Group in 4-Ethynyl-1-isopropoxy-2-nitrobenzene

Abstract 4-Ethynyl-1-isopropoxy-2-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its utility stems from the unique electronic interplay be...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Ethynyl-1-isopropoxy-2-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its utility stems from the unique electronic interplay between a potent electron-withdrawing nitro group, an electron-donating isopropoxy group, and a reactive terminal ethynyl moiety. This guide provides an in-depth analysis of the ethynyl group's reactivity within this specific molecular framework. We will explore the foundational electronic effects that govern its behavior and detail its participation in key synthetic transformations, including palladium-catalyzed cross-coupling, cycloaddition, and nucleophilic addition reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's synthetic potential for creating complex molecular architectures.

Molecular Structure and Electronic Profile: A Tale of Competing Influences

The reactivity of the ethynyl group in 4-Ethynyl-1-isopropoxy-2-nitrobenzene is not governed by the alkyne in isolation but is profoundly modulated by the substituents on the phenyl ring. Understanding these electronic contributions is paramount for predicting and controlling reaction outcomes.

  • The Nitro Group (-NO₂): Positioned meta to the ethynyl group, the nitro moiety is a powerful deactivating group. It exerts a strong electron-withdrawing influence through both the inductive effect (-I) and the resonance effect (-M).[1][2] This significantly reduces the electron density of the aromatic ring and, by extension, the attached ethynyl group.

  • The Isopropoxy Group (-O-iPr): Located para to the ethynyl group, the isopropoxy substituent acts as an activating group. While its oxygen atom is inductively electron-withdrawing (-I), its primary influence is a strong electron-donating resonance effect (+M) via its lone pairs.[3]

  • The Ethynyl Group (-C≡CH): The ethynyl group itself exhibits a dual nature, with an electron-withdrawing inductive effect and an electron-releasing resonance effect.[4]

Net Electronic Effect: The cumulative effect of these substituents renders the π-system of the ethynyl group electron-deficient. The potent electron-withdrawing capacity of the nitro-substituted ring polarizes the alkyne, making it susceptible to nucleophilic attack.[5] Furthermore, this inductive pull increases the acidity of the terminal acetylenic proton, a critical factor for its participation in deprotonation-dependent reactions like the Sonogashira coupling.

Caption: Electronic effects on the ethynyl group.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira reaction is a robust and highly reliable method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] It is arguably the most important reaction for functionalizing 4-Ethynyl-1-isopropoxy-2-nitrobenzene, enabling its conjugation to a vast array of molecular scaffolds. The reaction proceeds through two interconnected catalytic cycles involving palladium and a copper(I) co-catalyst under mild conditions.[7][8]

The increased acidity of the terminal proton on our substrate facilitates the formation of the key copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[8] This step is often rate-limiting, and its efficiency is crucial for a high-yield transformation.

sonogashira_cycle Sonogashira Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) pd_alkyne R¹-Pd(II)(C≡CR²)L₂ pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product R¹-C≡C-R² pd_alkyne->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_x->cu_acetylide cu_acetylide->pd_complex Transfers Acetylide alkyne H-C≡CR² alkyne->cu_acetylide Deprotonation base Base base->alkyne

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling

This generalized protocol is adapted from standard procedures and should be optimized for specific aryl halide substrates.[7]

  • Vessel Preparation: To a dry, oven-baked flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 equiv), Pd(PPh₃)₄ (5-10 mol%), and CuI (2-5 mol%).

  • Reagent Addition: Add 4-Ethynyl-1-isopropoxy-2-nitrobenzene (1.1-1.2 equiv).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a suitable base (e.g., triethylamine or diisopropylamine, 2-3 equiv). The use of an amine base is critical for scavenging the HX by-product.[9]

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Provides the active Pd(0) species for the catalytic cycle.
Copper Co-catalyst Copper(I) Iodide (CuI)Facilitates the formation of the copper acetylide intermediate.
Base Triethylamine, DiisopropylamineNeutralizes the generated HX and aids in alkyne deprotonation.
Solvent THF, DMF, AcetonitrileAnhydrous and degassed conditions are crucial to prevent catalyst deactivation and side reactions like homocoupling.[10]
Temperature Room Temperature to 60 °CMild conditions are generally sufficient, preserving sensitive functional groups.[6]

Cycloaddition Reactions: Building Rings

The electron-deficient nature of the ethynyl group in 4-Ethynyl-1-isopropoxy-2-nitrobenzene makes it an excellent partner in various cycloaddition reactions, which are powerful tools for constructing cyclic and heterocyclic systems.[11]

[3+2] Dipolar Cycloaddition: Azide-Alkyne "Click" Chemistry

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole ring is the cornerstone of "click chemistry".[11] This reaction is exceptionally reliable and proceeds with high atom economy. The electron-withdrawing substituents on the phenyl ring can influence the reaction rate, making this a valuable transformation for creating highly functionalized triazole-linked conjugates.

click_reaction reactant1 4-Ethynyl-1-isopropoxy-2-nitrobenzene product 1,2,3-Triazole Product reactant1->product reactant2 Organic Azide (R-N₃) reactant2->product catalyst Cu(I) Catalyst (optional, for regioselectivity) catalyst->product Accelerates & Controls

Caption: Schematic of the [3+2] azide-alkyne cycloaddition reaction.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reactant Solution: In a reaction vial, dissolve 4-Ethynyl-1-isopropoxy-2-nitrobenzene (1.0 equiv) and the desired organic azide (1.0-1.1 equiv) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (10-20 mol%) and copper(II) sulfate pentahydrate (1-5 mol%) in water.

  • Reaction Initiation: Add the catalyst solution to the reactant mixture.

  • Reaction: Stir vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify by column chromatography or recrystallization.

[4+2] Cycloaddition: The Diels-Alder Reaction

In a Diels-Alder reaction, the alkyne can act as the "dienophile" (the 2π-electron component).[12] The electron-withdrawing nature of the nitro-substituted aryl group enhances the electrophilicity of the ethynyl moiety, making it a suitable reaction partner for electron-rich dienes (e.g., cyclopentadiene, Danishefsky's diene). This reaction provides a direct route to substituted cyclohexadiene-type structures.[13]

Nucleophilic Addition Reactions: Leveraging Electrophilicity

The polarization of the alkyne by the electron-withdrawing ring transforms it into an excellent Michael acceptor, readily undergoing conjugate addition with soft nucleophiles.[5] This reactivity is a direct consequence of the electronic profile discussed in Section 1.

Common nucleophiles for this transformation include thiols (thiol-yne addition) and amines (amino-yne addition). The reaction typically proceeds under basic conditions, which deprotonate the nucleophile to increase its reactivity. The addition is highly regioselective, with the nucleophile attacking the terminal carbon of the ethynyl group.

Caption: Generalized mechanism for nucleophilic addition to an activated alkyne.

Experimental Protocol: Thiol-yne Michael Addition
  • Reagent Preparation: In a suitable flask, dissolve the thiol nucleophile (1.1 equiv) in a polar solvent such as DMF or ethanol.

  • Base Addition: Add a catalytic amount of a non-nucleophilic base (e.g., DBU or a tertiary amine) to generate the thiolate anion.

  • Substrate Addition: Add a solution of 4-Ethynyl-1-isopropoxy-2-nitrobenzene (1.0 equiv) in the same solvent dropwise at 0 °C or room temperature.

  • Reaction: Allow the reaction to stir until completion, as monitored by TLC. These reactions are often rapid.

  • Work-up and Purification: Quench the reaction with a mild acid (e.g., saturated NH₄Cl solution). Extract the product with an organic solvent, wash, dry, and concentrate. Purify via column chromatography to yield the vinyl sulfide product.

A Note on Electrophilic Additions

While alkynes are known to undergo electrophilic additions (e.g., with HBr or Br₂), the reactivity of 4-Ethynyl-1-isopropoxy-2-nitrobenzene towards electrophiles is significantly diminished.[14][15] The strong deactivation of the π-system by the nitro group makes the alkyne a poor nucleophile. Such reactions, if they proceed, would require harsher conditions and may be complicated by side reactions on the activated aromatic ring. The mechanism would proceed through a destabilized vinyl cation intermediate, following Markovnikov's regioselectivity.[15]

Summary and Outlook

The ethynyl group in 4-Ethynyl-1-isopropoxy-2-nitrobenzene is a synthetically versatile handle whose reactivity is dominated by the powerful electronic effects of the aromatic substituents. Its key chemical behaviors are summarized as:

  • High Efficacy in Sonogashira Couplings: Driven by the acidity of its terminal proton.

  • Excellent Partner in Cycloaddition Reactions: Acting as an electron-deficient component in [3+2] and [4+2] cycloadditions.

  • Susceptibility to Nucleophilic Attack: Functioning as a Michael acceptor for conjugate additions.

  • Reduced Reactivity Towards Electrophiles: A consequence of the electron-deficient π-system.

This predictable and multifaceted reactivity profile makes 4-Ethynyl-1-isopropoxy-2-nitrobenzene an invaluable precursor for the synthesis of complex pharmaceuticals, agrochemicals, and advanced organic materials. Future applications will likely focus on leveraging these distinct reaction pathways in combinatorial and diversity-oriented synthesis campaigns.

References

  • Eaborn, C., & Walton, D. R. M. (1965). Aromatic reactivity. Part XLII. Substitutent effects of the ethynyl group. Journal of the Chemical Society B: Physical Organic, 1045-1049. [Link]

  • Larock, R. C., & Reddy, C. K. (2002). Competition Studies in Alkyne Electrophilic Cyclization Reactions. The Journal of Organic Chemistry, 67(8), 2737-2744. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Chowdary, J. S., & Valli, V. L. K. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(24), 8373-8375. [Link]

  • Smolecule. (2026). Sonogashira Coupling: Application Notes and Protocols for 4-Ethynylpyrene Derivatization. Smolecule Technical Document. [Link]

  • Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses Procedure. [Link]

  • Kornblum, N., & Wade, P. A. (1973). Displacement of the nitro group of substituted nitrobenzenes-a synthetically useful process. The Journal of Organic Chemistry, 38(8), 1418-1420. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a related publication. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

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  • Chemistry LibreTexts. (2024). 30.5: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • Tarshits, G. A., et al. (2011). Synthesis and Transformations of 1,4-Diethynyl-2-nitrobenzene. ResearchGate. [Link]

  • Makosza, M., & Ludwiczak, S. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4825. [Link]

  • Jasiński, R., & Barański, A. (2012). Kinetics of the [4+2] cycloaddition of cyclopentadiene with (E)-2-aryl-1-cyano-1-nitroethenes. Monatshefte für Chemie - Chemical Monthly, 143(11), 1485-1490. [Link]

  • Chemistry LibreTexts. (2024). 9.3: Reactions of Alkynes - Addition of HX and X₂. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2024). Electrophilic Addition Reactions of Alkynes. Chemistry Steps. [Link]

  • De-Silva, A. (2021). UNDERSTANDING THE REACTIVITY AND SUBSTITUTION EFFECTS OF NITRENES AND AZIDES. Purdue University Graduate School. [Link]

  • Jasiński, R. (2019). Competition between [2 + 1]- and [4 + 1]-cycloaddition mechanisms in reactions of conjugated nitroalkenes with dichlorocarbene. Structural Chemistry, 30(5), 1841-1849. [Link]

  • Alabugin, I. V., & Gold, B. (2002). Nucleophilic Addition of Enolates to 1,4-Dehydrobenzene Diradicals Derived from Enediynes. Synthesis of Functionalized Aromatics. Journal of the American Chemical Society, 124(13), 3307-3313. [Link]

  • Lowe, A. B. (2014). Click nucleophilic conjugate additions to activated alkynes. Polymer Chemistry, 5(15), 4848-4859. [Link]

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Foundational

An In-depth Technical Guide to the Electronic Effects of the Isopropoxy and Nitro Groups

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and organic synthesis, a profound understanding of the e...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and organic synthesis, a profound understanding of the electronic effects of functional groups is paramount. These subtle yet powerful influences dictate a molecule's reactivity, stability, and ultimately, its biological activity. This guide provides a comprehensive technical exploration of the electronic properties of two functionally diverse and significant substituents: the isopropoxy group and the nitro group.

The isopropoxy group, an ether, is generally considered an electron-donating group through resonance, yet it also exerts a mild electron-withdrawing inductive effect. In contrast, the nitro group is a potent electron-withdrawing group, acting through both strong inductive and resonance effects. The juxtaposition of these two groups offers a compelling case study in the nuanced interplay of electronic forces that govern molecular behavior.

This document will delve into the theoretical underpinnings of these effects, present quantitative measures of their strength, and provide detailed experimental protocols for their characterization. Furthermore, we will explore the practical implications of these electronic properties in the context of drug design and development, offering insights into how modulating these effects can lead to more effective and safer therapeutics.

Fundamental Electronic Effects: A Tale of Two Substituents

The electronic influence of a substituent on a molecule, particularly on an aromatic ring, is primarily a combination of two fundamental phenomena: the inductive effect and the resonance (or mesomeric) effect.[1]

1.1. The Inductive Effect (I): Through-Bond Polarization

The inductive effect arises from the intrinsic electronegativity difference between atoms, leading to the polarization of σ bonds. This effect is transmitted through the molecular framework, though its influence diminishes with distance.[2]

  • Isopropoxy Group (-O-iPr): The oxygen atom is more electronegative than carbon, resulting in a -I effect (electron-withdrawing) by pulling electron density away from the attached carbon atom.

  • Nitro Group (-NO₂): The nitrogen atom, bonded to two highly electronegative oxygen atoms, bears a partial positive charge, making the nitro group a very strong -I group . It powerfully withdraws electron density from the rest of the molecule through the sigma bond network.[2][3]

1.2. The Resonance Effect (R or M): Delocalization of π-Electrons

The resonance effect involves the delocalization of π-electrons or lone pairs of electrons across a conjugated system. This effect can be either electron-donating (+R) or electron-withdrawing (-R) and is generally considered to have a more significant impact than the inductive effect when both are present and in opposition.[4]

  • Isopropoxy Group (-O-iPr): The oxygen atom possesses lone pairs of electrons that can be delocalized into an adjacent π-system (like a benzene ring). This constitutes a strong +R effect (electron-donating), increasing the electron density of the conjugated system, particularly at the ortho and para positions.[5]

  • Nitro Group (-NO₂): The nitro group can withdraw π-electron density from a conjugated system into its own structure, as depicted in its resonance forms. This is a powerful -R effect (electron-withdrawing), which significantly decreases the electron density of the attached π-system, especially at the ortho and para positions.[2]

Quantitative Assessment of Electronic Effects: Hammett and Taft Parameters

To move beyond qualitative descriptions, the electronic effects of substituents are quantified using empirical parameters, most notably the Hammett (σ) and Taft (Eₛ) constants.

2.1. Hammett Substituent Constants (σ)

The Hammett equation, log(k/k₀) = ρσ, provides a linear free-energy relationship that quantifies the impact of a substituent on the rate (k) or equilibrium constant of a reaction relative to the unsubstituted compound (k₀). The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these effects.[6]

Hammett constants are further divided into σₘ (for meta substituents) and σₚ (for para substituents).

  • σₘ: Primarily reflects the inductive effect.[6]

  • σₚ: Represents the combined influence of both inductive and resonance effects.[6]

A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Table 1: Hammett Constants for Isopropoxy and Nitro Groups

SubstituentσₘσₚElectronic Effect Summary
Isopropoxy (-O-iPr) 0.1-0.45Electron-donating overall (dominant +R)
Nitro (-NO₂) 0.710.78Strongly electron-withdrawing (-I, -R)

Source: Values are based on compilations by Leffler and Grunwald (1963) and may show slight variations in other sources.[7]

The data clearly illustrates the opposing electronic natures of the two groups. The isopropoxy group is electron-donating, particularly at the para position where its +R effect is maximal. Conversely, the nitro group is strongly electron-withdrawing at both positions.

2.2. Taft Steric Parameter (Eₛ)

For reactions sensitive to steric hindrance, the Taft equation provides a more comprehensive model by incorporating a steric parameter, Eₛ.[8] The isopropoxy group, being bulkier than a hydrogen atom, can exert a significant steric influence.

Table 2: Taft Steric Parameter for the Isopropyl Group

SubstituentTaft Steric Parameter (Eₛ)
Isopropyl (-CH(CH₃)₂) -0.47

Source: Taft, R. W. (1952)[8][9]

The negative value of Eₛ for the isopropyl group quantifies its steric bulk, which can hinder the approach of reactants to a nearby reaction center. This is a critical consideration in synthetic chemistry and drug-receptor interactions.

Visualizing the Electronic Tug-of-War

The interplay between inductive and resonance effects can be visualized to better understand their net impact on an aromatic ring.

electronic_effects cluster_isopropoxy Isopropoxy Group cluster_nitro Nitro Group Isopropoxy Isopropoxy (-O-iPr) Inductive_I -I (Inductive Withdrawal) Isopropoxy->Inductive_I Electronegative O Resonance_R_plus +R (Resonance Donation) Isopropoxy->Resonance_R_plus Oxygen Lone Pairs Net_Effect_EDG Net Effect: Electron Donating Inductive_I->Net_Effect_EDG Resonance Dominates Resonance_R_plus->Net_Effect_EDG Resonance Dominates Nitro Nitro (-NO₂) Inductive_I_strong -I (Strong Inductive Withdrawal) Nitro->Inductive_I_strong Electronegative O atoms and N+ Resonance_R_minus -R (Resonance Withdrawal) Nitro->Resonance_R_minus π-System Delocalization Net_Effect_EWG Net Effect: Strongly Electron Withdrawing Inductive_I_strong->Net_Effect_EWG Effects are Additive Resonance_R_minus->Net_Effect_EWG Effects are Additive

Caption: Opposing and additive electronic effects of the isopropoxy and nitro groups.

Experimental Protocols for Characterizing Electronic Effects

The following protocols are designed as self-validating systems to experimentally determine and quantify the electronic effects of the isopropoxy and nitro groups.

4.1. Determination of Hammett Constants via pKₐ Measurement of Substituted Benzoic Acids

This method is the foundational experiment for determining Hammett constants.[2]

Objective: To determine the σₘ and σₚ values for the isopropoxy and nitro groups by measuring the pKₐ of meta- and para-substituted benzoic acids.

Methodology:

  • Preparation of Solutions:

    • Prepare 0.01 M solutions of benzoic acid, m-isopropoxybenzoic acid, p-isopropoxybenzoic acid, m-nitrobenzoic acid, and p-nitrobenzoic acid in a 50:50 (v/v) ethanol-water mixture.

    • Prepare a standardized 0.1 M solution of NaOH in the same solvent system.

  • Titration:

    • Calibrate a pH meter using standard buffer solutions.

    • Pipette 25.00 mL of each benzoic acid solution into separate beakers.

    • Titrate each solution with the standardized NaOH solution, recording the pH after each addition of titrant (e.g., 0.2 mL increments).

  • Data Analysis:

    • Plot pH versus the volume of NaOH added for each titration.

    • Determine the equivalence point from the first derivative plot (ΔpH/ΔV vs. V).

    • The pH at the half-equivalence point is equal to the pKₐ of the acid.

  • Calculation of Hammett Constants:

    • Calculate σ using the formula: σ = pKₐ (benzoic acid) - pKₐ (substituted benzoic acid) .

Caption: Workflow for the experimental determination of Hammett constants.

4.2. ¹H NMR Spectroscopic Analysis of Substituted Acetophenones

¹H NMR spectroscopy can provide insights into the electronic environment of protons on an aromatic ring, which is influenced by the substituent.

Objective: To observe the effect of the isopropoxy and nitro groups on the chemical shifts of aromatic protons in substituted acetophenones.

Methodology:

  • Sample Preparation:

    • Prepare 10 mg/mL solutions of acetophenone, 4-isopropoxyacetophenone, and 4-nitroacetophenone in deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum for each sample on a 400 MHz or higher NMR spectrometer.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Spectral Analysis:

    • Reference the spectra to the TMS peak at 0 ppm.

    • Identify and assign the chemical shifts (δ) of the aromatic protons for each compound. Pay close attention to the shifts of the protons ortho and meta to the acetyl group.

Expected Observations:

  • 4-Isopropoxyacetophenone: The +R effect of the isopropoxy group will increase electron density in the ring, causing an upfield shift (lower ppm) of the aromatic protons compared to acetophenone.

  • 4-Nitroacetophenone: The strong -I and -R effects of the nitro group will decrease electron density, leading to a downfield shift (higher ppm) of the aromatic protons.[10]

4.3. Infrared (IR) Spectroscopic Analysis of Substituted Benzaldehydes

The stretching frequency of a carbonyl group is sensitive to the electronic effects of substituents on an attached aromatic ring.

Objective: To measure the effect of the isopropoxy and nitro groups on the C=O stretching frequency (νC=O) of substituted benzaldehydes.

Methodology:

  • Sample Preparation:

    • Prepare dilute solutions (approx. 1% w/v) of benzaldehyde, 4-isopropoxybenzaldehyde, and 4-nitrobenzaldehyde in a non-polar solvent such as carbon tetrachloride (CCl₄) or hexane.

  • IR Spectrum Acquisition:

    • Acquire the IR spectrum of each solution using an FTIR spectrometer.

    • Record the spectrum in the region of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the sharp, intense absorption band corresponding to the C=O stretch (typically between 1680-1715 cm⁻¹ for aromatic aldehydes).

    • Record the precise wavenumber (cm⁻¹) of the νC=O for each compound.

Expected Observations:

  • 4-Isopropoxybenzaldehyde: The electron-donating isopropoxy group will increase electron density in the C=O bond through resonance, weakening it and causing a decrease in the stretching frequency compared to benzaldehyde.[7]

  • 4-Nitrobenzaldehyde: The electron-withdrawing nitro group will pull electron density away from the C=O bond, strengthening it and resulting in an increase in the stretching frequency .[7]

Implications in Drug Design and Development

The electronic properties of substituents are a critical consideration in medicinal chemistry, influencing a drug's pharmacodynamics (drug-receptor interactions) and pharmacokinetics (ADME - Absorption, Distribution, Metabolism, and Excretion).[11]

5.1. Modulation of Drug-Receptor Interactions

The electron density distribution within a drug molecule is fundamental to its ability to bind to its biological target.[12]

  • Isopropoxy Group: The electron-donating nature of the isopropoxy group can enhance the strength of certain non-covalent interactions, such as hydrogen bonding (by increasing the basicity of nearby atoms) or cation-π interactions. The steric bulk of the isopropyl moiety can also be exploited to achieve selective binding to a specific receptor isoform or to orient the molecule optimally within a binding pocket.

  • Nitro Group: The strong electron-withdrawing character of the nitro group can make a molecule a better electron acceptor in charge-transfer interactions within a receptor active site. It can also increase the acidity of nearby protons, potentially forming stronger hydrogen bonds with acceptor sites on the protein.[13] However, the presence of a nitro group can also be a liability, as it can be metabolically reduced to toxic intermediates.[14]

5.2. Influence on ADME Properties

The physicochemical properties governed by electronic effects, such as lipophilicity and pKₐ, have a profound impact on a drug's journey through the body.

  • Lipophilicity: The isopropoxy group generally increases a molecule's lipophilicity more than a nitro group, which can enhance its ability to cross cell membranes. However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.

  • Metabolic Stability: The introduction of an isopropoxy group can sometimes block a site of metabolic oxidation, thereby increasing the drug's half-life. Conversely, aromatic nitro groups are often susceptible to enzymatic reduction, which can be a pathway for both drug activation (in the case of some prodrugs) and the formation of toxic metabolites.[14]

drug_development cluster_isopropoxy_drug Isopropoxy Group in Drug Design cluster_nitro_drug Nitro Group in Drug Design Isopropoxy_Drug Isopropoxy (-O-iPr) EDG_Props Electron-Donating (+R > -I) Increased Lipophilicity Steric Bulk Isopropoxy_Drug->EDG_Props PD_Effects_Iso Pharmacodynamics: - Enhanced H-bonding (acceptor) - Stronger Cation-π Interactions - Steric-driven Selectivity EDG_Props->PD_Effects_Iso PK_Effects_Iso Pharmacokinetics (ADME): - Increased Membrane Permeability - Potential for Metabolic Blocking EDG_Props->PK_Effects_Iso Nitro_Drug Nitro (-NO₂) EWG_Props Strongly Electron-Withdrawing (-I, -R) Polar Nitro_Drug->EWG_Props PD_Effects_Nitro Pharmacodynamics: - Enhanced Charge-Transfer Interactions - Stronger H-bonding (donor) EWG_Props->PD_Effects_Nitro PK_Effects_Nitro Pharmacokinetics (ADME): - Potential for Metabolic Reduction (Prodrug activation or Toxicity) EWG_Props->PK_Effects_Nitro

Caption: A comparative summary of the implications of isopropoxy and nitro groups in drug development.

Conclusion

The isopropoxy and nitro groups, while both simple in structure, represent two extremes in the spectrum of electronic effects. The isopropoxy group, with its dominant electron-donating resonance effect, enriches a molecule with electron density and introduces significant steric bulk. In stark contrast, the nitro group acts as a powerful electron sink through a combination of strong inductive and resonance withdrawal.

A thorough and quantitative understanding of these effects, grounded in both theoretical principles and empirical data from techniques such as pKₐ determination, NMR, and IR spectroscopy, is indispensable for the modern chemist. In the realm of drug development, the judicious application of these groups allows for the fine-tuning of a molecule's properties to optimize its interaction with its biological target and to achieve a favorable pharmacokinetic profile. This guide has provided the foundational knowledge and practical methodologies to empower researchers to harness the electronic effects of the isopropoxy and nitro groups in their pursuit of novel and effective chemical entities.

References

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Exploratory

An In-depth Technical Guide to the Potential Research Areas for 4-Ethynyl-1-isopropoxy-2-nitrobenzene

Abstract 4-Ethynyl-1-isopropoxy-2-nitrobenzene is a novel chemical entity with significant untapped potential in medicinal chemistry, chemical biology, and materials science. This guide provides a comprehensive overview...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Ethynyl-1-isopropoxy-2-nitrobenzene is a novel chemical entity with significant untapped potential in medicinal chemistry, chemical biology, and materials science. This guide provides a comprehensive overview of the prospective research avenues for this molecule, grounded in the established reactivity of its constituent functional groups: a terminal alkyne, an isopropoxy group, and a nitroaromatic system. We will explore its synthetic accessibility, key chemical transformations, and propose its application as a versatile building block for the development of targeted therapeutics, bioconjugation probes, and advanced materials. Detailed experimental protocols and conceptual frameworks are provided to empower researchers to explore the promising frontiers of this molecule.

Introduction: Deconstructing the Potential of a Multifunctional Scaffold

The strategic combination of distinct chemical functionalities within a single molecular scaffold is a cornerstone of modern chemical research. 4-Ethynyl-1-isopropoxy-2-nitrobenzene presents a compelling case for exploration, integrating three key functional groups that offer orthogonal reactivity and tunable physicochemical properties.

  • The Terminal Alkyne (Ethynyl Group): This moiety is a linchpin for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling the facile and specific formation of stable triazole linkages.[1][2][3] The ethynyl group is also a key participant in Sonogashira cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[4][5][6] In medicinal chemistry, the acetylene group is recognized as a privileged structure in various therapeutic agents.[7][8][9]

  • The Nitroaromatic System: The nitro group is a strong electron-withdrawing group, significantly influencing the electronic properties of the benzene ring. Crucially, it can be selectively reduced to an aniline, a primary amine that is a cornerstone for a vast array of chemical transformations, particularly in the synthesis of pharmaceuticals and dyes.[10][11][12] The presence of the nitro group itself is also a feature in some antimicrobial agents.[13]

  • The Isopropoxy Group: This bulky alkyl ether serves to modulate the molecule's physicochemical properties. Compared to a methoxy or ethoxy group, the isopropoxy group enhances lipophilicity, which can be strategically employed to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.[14] Its steric bulk can also influence the conformation of the molecule and its interactions with biological targets.

This guide will systematically unpack the research potential stemming from the interplay of these three functional groups, providing a roadmap for its application in diverse scientific domains.

Synthetic Accessibility

The synthesis of 4-Ethynyl-1-isopropoxy-2-nitrobenzene can be envisioned through a convergent strategy, most commonly employing a Sonogashira coupling reaction.[4][5][6]

Proposed Synthetic Route: Sonogashira Coupling

A plausible and efficient route involves the palladium- and copper-cocatalyzed cross-coupling of a suitable halogenated precursor with a terminal alkyne.

G A 4-Halo-1-isopropoxy-2-nitrobenzene (X = I, Br) C Sonogashira Coupling [Pd(PPh3)2Cl2, CuI, Et3N] A->C B Trimethylsilylacetylene B->C D Silyl-protected intermediate C->D E Deprotection [K2CO3, MeOH] D->E F 4-Ethynyl-1-isopropoxy-2-nitrobenzene E->F

Caption: Proposed synthetic workflow for 4-Ethynyl-1-isopropoxy-2-nitrobenzene.

Experimental Protocol: Sonogashira Coupling and Deprotection
StepProcedure
1 To a solution of 4-iodo-1-isopropoxy-2-nitrobenzene (1.0 eq) in anhydrous and degassed triethylamine, add trimethylsilylacetylene (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
2 Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
3 Upon completion, concentrate the reaction mixture under reduced pressure.
4 Purify the crude product by column chromatography on silica gel to afford the silyl-protected intermediate.
5 Dissolve the purified intermediate in methanol and add potassium carbonate (2.0 eq).
6 Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).
7 Remove the solvent in vacuo and partition the residue between ethyl acetate and water.
8 Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield 4-Ethynyl-1-isopropoxy-2-nitrobenzene.

This protocol provides a general framework, and optimization of reaction conditions may be necessary.

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The trifunctional nature of 4-Ethynyl-1-isopropoxy-2-nitrobenzene makes it an exceptionally versatile scaffold for the synthesis of novel bioactive molecules.

Kinase Inhibitor Scaffolds

The 4-amino-2-alkoxybenzoic acid framework is a common feature in many kinase inhibitors. The nitro group of our title compound can be readily reduced to the corresponding aniline, which can then be further elaborated.

Workflow for Kinase Inhibitor Synthesis

G A 4-Ethynyl-1-isopropoxy-2-nitrobenzene B Nitro Group Reduction [Fe/HCl or H2, Pd/C] A->B C 4-Ethynyl-2-isopropoxy-aniline B->C D Click Chemistry (CuAAC) [Azide-containing heterocycle] C->D E Triazole-containing aniline D->E F Amide Coupling [Carboxylic acid] E->F G Diverse Kinase Inhibitor Library F->G G A 4-Ethynyl-1-isopropoxy-2-nitrobenzene B Click Chemistry (CuAAC) [Azido-fluorophore or Azido-biotin] A->B C Fluorescently Labeled or Biotinylated Nitrobenzene Derivative B->C D Nitro Group Reduction C->D E Labeled Aniline Derivative D->E F Further Derivatization (e.g., targeting moiety) E->F G Targeted Chemical Biology Probe F->G G A 4-Ethynyl-1-isopropoxy-2-nitrobenzene C Sonogashira Polymerization A->C B Di-iodoarene B->C D Conjugated Polymer C->D E Nitro Group Reduction D->E F Amine-functionalized Polymer E->F

Sources

Protocols & Analytical Methods

Method

"using 4-Ethynyl-1-isopropoxy-2-nitrobenzene in click chemistry"

Executive Summary & Strategic Utility 4-Ethynyl-1-isopropoxy-2-nitrobenzene is a high-value "linchpin" intermediate designed for the modular synthesis of pharmacologically active scaffolds, particularly in the developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

4-Ethynyl-1-isopropoxy-2-nitrobenzene is a high-value "linchpin" intermediate designed for the modular synthesis of pharmacologically active scaffolds, particularly in the development of Tyrosine Kinase Inhibitors (TKIs) targeting ALK, ROS1, and EGFR pathways.

Unlike simple alkynes, this molecule incorporates three strategic design elements:

  • 4-Ethynyl Handle: A terminal alkyne positioned for bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling.

  • 2-Nitro Group (Latent Nucleophile): An ortho-nitro motif that serves as a masked aniline. It remains inert during the copper-catalyzed "click" reaction (preventing catalyst poisoning common with free amines) and is subsequently reduced to form the critical kinase hinge-binding motif.

  • 1-Isopropoxy Group: Provides essential lipophilicity and steric bulk often required for ATP-pocket occupancy, mimicking the core structure of second-generation inhibitors like Ceritinib.

This guide details the "Click-Then-Reduce" workflow, a validated methodology that maximizes yield and purity by performing the metal-catalyzed coupling before generating the Lewis-basic aniline.

Chemical Profile & Stability

PropertySpecification
IUPAC Name 4-Ethynyl-1-(propan-2-yloxy)-2-nitrobenzene
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Appearance Pale yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, DCM, THF; Low solubility in Water
Stability Stable under ambient conditions.[1] Avoid strong reducing agents prior to click reaction.
Hazards Warning: Nitro-aromatics are potentially energetic. Terminal alkynes can polymerize. Store < 25°C.

Application Workflow: The "Click-Then-Reduce" Strategy

The primary failure mode in synthesizing aniline-containing triazoles is the coordination of free amines to the Cu(I) catalyst, which arrests the catalytic cycle. By using the nitro precursor, we eliminate catalyst poisoning.

Visual Workflow (Graphviz)

ClickReduceWorkflow Figure 1: The 'Click-Then-Reduce' Synthetic Pathway Start 4-Ethynyl-1-isopropoxy- 2-nitrobenzene CuAAC Step 1: CuAAC (Click Reaction) Start->CuAAC Alkyne Handle Azide Functionalized Azide (R-N3) Azide->CuAAC Library Diversity Intermediate Triazole-Nitro Intermediate CuAAC->Intermediate 1,4-Regioselective Reduction Step 2: Chemoselective Reduction (Fe/NH4Cl) Intermediate->Reduction Unmasking Product Final Scaffold: Triazole-Aniline Reduction->Product Hinge Binder Ready

Figure 1: Logical flow for generating kinase inhibitor libraries. The nitro group protects the catalyst during the click step.

Detailed Experimental Protocols

Protocol A: Copper-Catalyzed Click Reaction (CuAAC)

Optimized for library synthesis (100 mg - 1 g scale).

Reagents:

  • Substrate: 4-Ethynyl-1-isopropoxy-2-nitrobenzene (1.0 equiv)

  • Reactant: Azide of choice (R-N₃) (1.1 equiv)

  • Catalyst: CuSO₄·5H₂O (5 mol%)

  • Reductant: Sodium Ascorbate (10 mol%)

  • Ligand (Optional but Recommended): THPTA or TBTA (5 mol%) – stabilizes Cu(I) and accelerates reaction.

  • Solvent: t-BuOH/Water (1:1) or DMSO/Water (9:1) for lipophilic azides.

Step-by-Step:

  • Dissolution: In a glass vial, dissolve the Alkyne (1.0 eq) and Azide (1.1 eq) in the chosen solvent (0.2 M concentration).

  • Catalyst Prep: In a separate micro-tube, mix CuSO₄ and THPTA ligand in water. Add Sodium Ascorbate. The solution should turn colorless (indicating Cu(II) → Cu(I) reduction).

  • Initiation: Add the catalyst mixture to the reaction vial. Cap and stir at Room Temperature (25°C) for 4–12 hours.

    • Note: The electron-deficient nature of the nitro-benzene ring slightly increases the acidity of the alkyne proton, typically accelerating the reaction compared to electron-rich alkynes.

  • Monitoring: Monitor via LC-MS or TLC. The alkyne starting material (Rf ~0.6 in 20% EtOAc/Hex) should disappear.

  • Workup: Dilute with water (10 mL). If the product precipitates, filter and wash with water/cold ethanol. If soluble, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Green/Blue Reaction Mixture Oxidation of Cu(I) to Cu(II)Add more Sodium Ascorbate (5 mol%) and purge headspace with N₂.
Low Conversion Steric hindrance of IsopropoxyIncrease temperature to 40°C; switch to DMSO solvent.
Byproduct Formation Glaser Coupling (Alkyne dimerization)Ensure rigorous exclusion of Oxygen; confirm Ascorbate excess.
Protocol B: Chemoselective Nitro Reduction

Converts the intermediate to the bioactive aniline without reducing the triazole.

Context: Standard hydrogenation (H₂/Pd-C) can sometimes be too aggressive or pose safety risks with triazoles (though rare). The Iron/Ammonium Chloride method is preferred for its high chemoselectivity and operational simplicity.

Reagents:

  • Substrate: Nitro-Triazole Intermediate (from Protocol A).

  • Reductant: Iron Powder (Fe, 325 mesh) (5.0 equiv).

  • Additive: Ammonium Chloride (NH₄Cl) (5.0 equiv).

  • Solvent: Ethanol/Water (4:1).

Step-by-Step:

  • Dissolve the nitro-intermediate in EtOH/Water (0.1 M).

  • Add NH₄Cl and Iron powder.

  • Heat to reflux (80°C) with vigorous stirring for 1–2 hours.

  • Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with Ethanol.

  • Concentrate the filtrate. Dissolve residue in EtOAc, wash with saturated NaHCO₃ (to remove residual salts).

  • Result: The product is the corresponding 2-amino-1-isopropoxy-4-(triazolyl)benzene . This aniline is now ready for amide coupling or SNAr reactions to attach the kinase hinge-binding core.

Scientific Rationale & Mechanism

Why Isopropoxy? In drug design, the transition from a methoxy (–OMe) to an isopropoxy (–OiPr) group often improves metabolic stability by blocking O-dealkylation by Cytochrome P450 enzymes. Furthermore, the isopropyl group fills hydrophobic pockets in the ATP-binding site of kinases (e.g., ALK, ROS1), improving potency [1].

Why Click? The CuAAC reaction is bioorthogonal and regioselective, yielding exclusively the 1,4-disubstituted triazole. This triazole ring acts as a robust bioisostere for amide bonds, providing metabolic stability and favorable dipole interactions within the protein binding pocket [2].

Why Nitro-First? Anilines are notorious ligands for transition metals. Conducting the CuAAC reaction on the free aniline analog (4-ethynyl-2-amino-1-isopropoxybenzene) often results in:

  • Catalyst Sequestration: The amine binds Cu(I), requiring higher catalyst loading (up to 20-50 mol%).

  • Oxidative Coupling: Anilines can undergo oxidative polymerization under copper/air conditions. Using the nitro group masks this functionality, ensuring a clean, low-catalyst (5 mol%) click reaction [3].

References

  • Marsilje, T. H., et al. (2013). "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry, 56(14), 5675-5690. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004-2021. Link

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie, 41(14), 2596-2599. Link

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for 4-Ethynyl-1-isopropoxy-2-nitrobenzene before handling.

Sources

Application

Advanced Application Note: Sonogashira Coupling Strategies for 4-Ethynyl-1-isopropoxy-2-nitrobenzene

Based on your request, I have designed a comprehensive Application Note and Protocol guide for 4-Ethynyl-1-isopropoxy-2-nitrobenzene . This document is structured for high-level R&D professionals, focusing on the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Based on your request, I have designed a comprehensive Application Note and Protocol guide for 4-Ethynyl-1-isopropoxy-2-nitrobenzene . This document is structured for high-level R&D professionals, focusing on the synthesis, optimization, and downstream application of this critical pharmacophore intermediate.

Executive Summary & Strategic Analysis

4-Ethynyl-1-isopropoxy-2-nitrobenzene is a high-value intermediate, primarily recognized as a core scaffold in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors such as Ceritinib (LDK378) . Its structure combines a terminal alkyne (for diversity-oriented coupling) with a nitro-functionalized aryl core that serves as a masked aniline for subsequent heterocycle formation.

Structural & Electronic Logic

Successful coupling requires understanding the "Push-Pull" electronic environment of the substrate 4-Bromo-1-isopropoxy-2-nitrobenzene :

  • Steric Influence (C1-Isopropoxy): The bulky isopropoxy group at C1 forces the adjacent C2-nitro group out of planarity with the benzene ring. While this reduces the resonance electron-withdrawing power of the nitro group, it minimizes steric hindrance at the C4 reaction center.

  • Electronic Deactivation (C4-Position): The C1-isopropoxy group is a strong electron-donating group (EDG) situated para to the C4-bromide. This increases electron density at the C-Br bond, making oxidative addition by Pd(0) slower compared to pure nitro-aryl halides.

  • Implication: Standard room-temperature protocols often fail. The protocol below utilizes thermal activation (50–70°C) and electron-rich phosphine ligands to drive the reaction to completion.

Experimental Workflow Visualization

The following diagram outlines the two primary workflows: Route A (Synthesis of the target alkyne) and Route B (Utilization of the target alkyne in drug scaffold assembly).

SonogashiraWorkflow Start Precursor: 4-Bromo-1-isopropoxy- 2-nitrobenzene Cat1 Cat. System A: Pd(PPh3)2Cl2 / CuI Et3N / THF, 60°C Start->Cat1 TMSA Reagent: TMS-Acetylene TMSA->Cat1 Inter Intermediate: TMS-Protected Alkyne Cat1->Inter Oxidative Addition & Transmetallation Deprotect Deprotection: K2CO3 / MeOH RT, 1 hr Inter->Deprotect Desilylation Target TARGET: 4-Ethynyl-1-isopropoxy- 2-nitrobenzene Deprotect->Target Cat2 Cat. System B: Pd(dppf)Cl2 / Cs2CO3 Dioxane / H2O Target->Cat2 Hetero Partner: 2-Chloropyrimidine Derivative Hetero->Cat2 Drug Final Scaffold: ALK Inhibitor Core Cat2->Drug Cross-Coupling

Figure 1: Integrated workflow for the synthesis and downstream application of 4-Ethynyl-1-isopropoxy-2-nitrobenzene.

Detailed Protocols

Protocol A: Synthesis of 4-Ethynyl-1-isopropoxy-2-nitrobenzene

Objective: Convert commercially available 4-bromo-1-isopropoxy-2-nitrobenzene to the terminal alkyne via a TMS-protected intermediate.

Reagents & Materials Table
ComponentEquiv.RoleCritical Parameter
4-Bromo-1-isopropoxy-2-nitrobenzene 1.0SubstratePurity >98% (HPLC)
Ethynyltrimethylsilane (TMSA) 1.2 - 1.5Alkyne SourceVolatile; add via syringe
Pd(PPh₃)₂Cl₂ 0.03 (3 mol%)CatalystKeep dry; Oxygen sensitive
CuI (Copper Iodide) 0.02 (2 mol%)Co-CatalystMust be off-white (not green/brown)
Triethylamine (Et₃N) 3.0BaseDry, distilled over KOH
THF (Tetrahydrofuran) [0.2 M]SolventAnhydrous, degassed
Step-by-Step Methodology

Phase 1: Coupling (The Protected Alkyne)

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Argon.

  • Charging: Add 4-bromo-1-isopropoxy-2-nitrobenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (2 mol%).

  • Inerting: Evacuate the flask and backfill with Argon (repeat 3x) to ensure complete oxygen removal (Critical for preventing Glaser homocoupling).

  • Solvation: Syringe in anhydrous THF followed by Triethylamine. The solution should turn slightly yellow/brown.

  • Addition: Add TMS-Acetylene (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LCMS.

    • Checkpoint: The starting bromide (Rf ~0.5) should disappear, replaced by a highly fluorescent spot (Rf ~0.6).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Flash chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 85–92%.[1]

Phase 2: Deprotection (The Terminal Alkyne)

  • Reaction: Dissolve the purified TMS-intermediate in MeOH (0.1 M). Add K₂CO₃ (1.5 equiv). Stir at Room Temperature for 30–60 minutes.

  • Quench: Dilute with water and extract with CH₂Cl₂ (3x).

  • Isolation: Dry organic layers over Na₂SO₄, filter, and concentrate.

    • Note: The terminal alkyne is sensitive to polymerization. Store at -20°C under Argon.

Protocol B: Downstream Application (Heteroaryl Coupling)

Objective: Couple the generated 4-Ethynyl-1-isopropoxy-2-nitrobenzene with a heteroaryl chloride (e.g., for Ceritinib analogs).

Rationale: Heteroaryl chlorides are sluggish electrophiles. The standard Pd(PPh₃)₂Cl₂ catalyst is often insufficient. We utilize Pd(dppf)Cl₂ , a bidentate ferrocenyl ligand that creates a wider bite angle, facilitating the reductive elimination of bulky products.

Methodology
  • Catalyst System: Pd(dppf)Cl₂ (5 mol%) / Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). The water is essential for the solubility of the inorganic base and promotes the catalytic cycle.

  • Conditions: Degas solvents thoroughly. React at 80–90°C for 12 hours.

  • Purification: These products are often crystalline. Attempt recrystallization from EtOH/Water before resorting to column chromatography.

Mechanism & Critical Process Parameters (CPP)

The following diagram illustrates the catalytic cycle with specific focus on the rate-determining step (RDS) for this electron-rich substrate.

CatalyticCycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting for Aryl Bromide) Pd0->OxAdd + Ar-Br ComplexA Pd(II)-Ar-Br Complex OxAdd->ComplexA TransMet Transmetallation (Cu-Acetylide enters) ComplexA->TransMet + Cu-C≡C-R ComplexB Pd(II)-Ar-Alkyne TransMet->ComplexB RedElim Reductive Elimination (Product Release) ComplexB->RedElim RedElim->Pd0 Cu1 Cu-C≡C-R Cu1->TransMet Cu2 CuI + Base Cu2->Cu1 + Alkyne

Figure 2: Catalytic cycle highlighting the Oxidative Addition bottleneck caused by the para-isopropoxy group.

Critical Troubleshooting Guide
  • Problem: Low conversion of Bromide.

    • Cause: The electron-donating isopropoxy group deactivates the C-Br bond.

    • Solution: Switch to a bulky, electron-rich ligand system like XPhos-Pd-G2 or increase temperature to 80°C.

  • Problem: Homocoupling (Glaser Product).

    • Cause: Presence of Oxygen.[1][2][3][4][5]

    • Solution: Strictly degas all solvents using the "Freeze-Pump-Thaw" method or vigorous sparging with Argon for 20 mins.

  • Problem: Dark precipitate/Catalyst death.

    • Cause: "Palladium Black" formation due to instability at high heat.

    • Solution: Ensure excess phosphine ligand (add 5 mol% PPh₃) to stabilize the Pd(0) species.

Safety & Handling (E-E-A-T)

  • Nitro Compounds: While 4-Ethynyl-1-isopropoxy-2-nitrobenzene is not a primary explosive, nitro-substituted alkynes possess high energy density. Do not distill neat. Avoid temperatures >120°C.

  • Acetylides: Copper acetylides (formed in situ) are shock-sensitive when dry. Always quench the reaction mixture with aqueous ammonium chloride (NH₄Cl) and EDTA to chelate copper before drying organic extracts.

  • Toxicology: Assume potential mutagenicity for nitro-aromatics. Double-glove and work within a fume hood.

References

  • Marsini, M. A., et al. (2013). "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378." Journal of Medicinal Chemistry, 56(14), 5675–5690.

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922.

  • Doucet, H., & Hierso, J. C. (2007). "Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations." Angewandte Chemie International Edition, 46(6), 834-871.

  • Organic Chemistry Portal. "Sonogashira Coupling - Mechanism and Procedures."

Sources

Method

Application Notes and Protocols: Versatile Derivatization of 4-Ethynyl-1-isopropoxy-2-nitrobenzene for Advanced Biological Assays

Abstract and Introduction The convergence of synthetic chemistry and modern biology has unlocked powerful methodologies for probing complex cellular processes. At the heart of this synergy lies the design of molecular sc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Introduction

The convergence of synthetic chemistry and modern biology has unlocked powerful methodologies for probing complex cellular processes. At the heart of this synergy lies the design of molecular scaffolds that can be precisely functionalized for specific biological applications. 4-Ethynyl-1-isopropoxy-2-nitrobenzene is a uniquely versatile scaffold, engineered with two distinct and orthogonally reactive functional groups: a terminal alkyne and a nitro group. This dual-functionality allows for a multi-stage derivatization strategy, enabling the development of sophisticated tools for biological assays.

The terminal alkyne serves as a robust handle for bioorthogonal "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This reaction's high efficiency, specificity, and compatibility with aqueous environments make it the gold standard for attaching reporter tags such as fluorophores or affinity labels.[3][4]

Concurrently, the aromatic nitro group presents a dual opportunity. Firstly, it acts as a potent electron-withdrawing group and a fluorescence quencher, a property that can be exploited in the design of "pro-fluorophores" or sensors that activate upon cellular reduction.[5][6] Secondly, the nitro group can be chemoselectively reduced to a primary amine, unveiling a new site for secondary conjugation with a different class of reagents, such as NHS esters or isothiocyanates. The key challenge, which we address herein, is the selective reduction of the nitro moiety without compromising the integrity of the alkyne group.[7][8]

This guide provides a comprehensive framework for the strategic derivatization of 4-ethynyl-1-isopropoxy-2-nitrobenzene. We present detailed, field-proven protocols for its modification and subsequent application in two cornerstone biological techniques: fluorescent cellular imaging and affinity-based protein pull-down assays.

Core Derivatization Strategies: A Dual-Handle Approach

The power of the 4-ethynyl-1-isopropoxy-2-nitrobenzene scaffold lies in the ability to selectively address its two key functional groups.

The Ethynyl Handle: Gateway to Bioorthogonal Chemistry

The terminal alkyne is a small, metabolically stable functional group that is largely absent in biological systems, making it an ideal anchor for bioorthogonal chemistry.[2] The primary method for its derivatization is the CuAAC reaction, which forms a highly stable triazole linkage with an azide-modified molecule of interest.[9][10]

Causality of Method Choice: The CuAAC reaction is chosen for its exceptional reliability and specificity.[11] It proceeds rapidly under mild, physiological conditions (room temperature, aqueous buffers), ensuring that complex biomolecules or reporter tags are not degraded during conjugation.[3] This "click" reaction is highly efficient, often resulting in near-quantitative yields, which simplifies downstream purification.[10]

The Nitro Handle: A Modulatable Functional Group

The nitro group offers a more nuanced, yet powerful, avenue for functionalization. Its strong electron-withdrawing nature can be leveraged for designing probes that respond to the cellular redox environment.[5][12] More commonly, it serves as a masked amine. Selective reduction of the nitro group to an aniline derivative is a key transformation that opens up a second, orthogonal pathway for conjugation.

Causality of Method Choice: Standard catalytic hydrogenation methods often risk the simultaneous reduction of the alkyne C≡C triple bond.[13] Therefore, chemoselective methods are paramount. Reagents such as tin(II) chloride (SnCl₂) or advanced catalytic systems (e.g., V₂O₅/TiO₂) have demonstrated excellent efficacy in reducing nitroarenes while preserving alkyne functionality, providing a reliable method to unmask the amine for further derivatization.[7][8]

Visualization of Derivatization Pathways

The following diagram outlines the primary chemical transformations available for the 4-ethynyl-1-isopropoxy-2-nitrobenzene scaffold.

G A 4-Ethynyl-1-isopropoxy-2-nitrobenzene B Click Reaction (CuAAC) A->B  + Reporter-N3  Cu(I), Ascorbate D Selective Nitro Reduction A->D  SnCl2 or  V2O5/TiO2 C Tagged Product (e.g., Fluorescent, Biotinylated) B->C E 4-Ethynyl-3-isopropoxy-aniline D->E E->B  + Reporter-N3  Cu(I), Ascorbate F Secondary Conjugation (e.g., NHS Ester) E->F  + Activated Ester G Dual-Functionalized Product F->G

Caption: Chemical derivatization pathways for the core scaffold.

Application Protocols and Workflows

The following protocols provide step-by-step methodologies for the derivatization and application of 4-ethynyl-1-isopropoxy-2-nitrobenzene.

Protocol 1: General Procedure for CuAAC "Click" Reaction

This protocol describes the conjugation of an azide-containing reporter molecule (e.g., a fluorescent dye azide or biotin-azide) to the scaffold.

Materials:

  • 4-Ethynyl-1-isopropoxy-2-nitrobenzene

  • Azide-functionalized reporter molecule (e.g., Cyanine5-Azide)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Solvent: 1:1 mixture of tert-Butanol and Water

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of 4-ethynyl-1-isopropoxy-2-nitrobenzene in tert-Butanol. Prepare a 10 mM stock solution of the azide-reporter in DMSO. Prepare fresh 100 mM stock solutions of CuSO₄ and Sodium Ascorbate in deionized water.

  • Reaction Assembly: In a microcentrifuge tube, combine the following in order:

    • 100 µL of tert-Butanol/Water (1:1)

    • 10 µL of the 4-ethynyl-1-isopropoxy-2-nitrobenzene stock (1.0 eq)

    • 12 µL of the azide-reporter stock (1.2 eq)

  • Catalyst Addition: Add 10 µL of the 100 mM Sodium Ascorbate solution to the mixture, vortex briefly. This reduces Cu(II) to the active Cu(I) species.

  • Initiation: Add 10 µL of the 100 mM CuSO₄ solution to initiate the reaction. The final volume is approximately 142 µL.

  • Incubation: Protect the reaction from light (if using a fluorescent dye) and incubate at room temperature for 1-2 hours with gentle agitation.

  • Purification: The product can be purified using reverse-phase HPLC or silica gel chromatography to remove excess reagents and catalyst.

  • Characterization: Confirm product formation and purity via LC-MS and ¹H NMR spectroscopy.

Protocol 2: Chemoselective Reduction of the Nitro Group

This protocol details the reduction of the nitro group to a primary amine using Tin(II) Chloride, a method known to preserve the alkyne group.[7]

Materials:

  • 4-Ethynyl-1-isopropoxy-2-nitrobenzene

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol (Absolute)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

Procedure:

  • Reaction Setup: Dissolve 4-ethynyl-1-isopropoxy-2-nitrobenzene (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Reagent Addition: Add Tin(II) Chloride Dihydrate (5.0 eq) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Cool the reaction to room temperature and carefully pour it into a beaker containing ice.

  • Neutralization: Slowly add saturated NaHCO₃ solution until the pH is ~8. A precipitate of tin salts will form.

  • Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the resulting 4-ethynyl-3-isopropoxy-aniline by column chromatography. Confirm the structure and purity by LC-MS and ¹H NMR.

Application Example: Biotin-Streptavidin Pull-Down Assay

This workflow demonstrates how a biotinylated derivative of the scaffold can be used to identify protein binding partners from a cell lysate. The interaction between biotin and streptavidin is one of the strongest non-covalent interactions known, making it an exceptional tool for affinity purification.[14][15]

Workflow Overview
  • Probe Synthesis: Synthesize a biotinylated probe by reacting 4-ethynyl-1-isopropoxy-2-nitrobenzene with Biotin-PEG-Azide using Protocol 1.

  • Cell Lysate Incubation: Incubate the biotinylated probe with a prepared cell lysate to allow for the formation of probe-protein complexes.

  • Capture: Introduce streptavidin-coated magnetic beads to the lysate. The high affinity of streptavidin for biotin will capture the probe and any interacting proteins.[15]

  • Washing: Pellet the magnetic beads using a magnet and wash several times with buffer to remove non-specific binders.

  • Elution: Elute the captured proteins from the beads. This can be done under denaturing conditions (e.g., boiling in SDS-PAGE loading buffer) or through competitive elution with free biotin for softer release.[16]

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western Blotting or by mass spectrometry for comprehensive identification of binding partners.

Visual Workflow for Pull-Down Assay

G cluster_0 Pull-Down Assay Workflow A 1. Synthesize Biotinylated Probe (via Click Chemistry) B 2. Incubate Probe with Cell Lysate A->B C 3. Add Streptavidin Magnetic Beads B->C D 4. Capture & Wash (Remove non-specific proteins) C->D E 5. Elute Bound Proteins D->E F 6. Analyze by Mass Spec or Western Blot E->F

Caption: Experimental workflow for a biotin-streptavidin pull-down assay.

Quantitative Data & Expected Outcomes

The following tables summarize expected quantitative data from the derivatization and assay procedures.

Table 1: Representative Yields for Derivatization Reactions

ReactionStarting MaterialProductTypical Yield (%)Purity (LC-MS)
CuAAC Reaction4-ethynyl-1-isopropoxy-2-nitrobenzeneBiotin-tagged derivative85 - 95%>95%
Nitro Reduction4-ethynyl-1-isopropoxy-2-nitrobenzene4-ethynyl-3-isopropoxy-aniline70 - 85%>98%

Table 2: Hypothetical Data from a Pull-Down Assay

SampleBait ProteinIdentified Interactor (by Mass Spec)Mascot ScoreNotes
ExperimentalBiotinylated ProbeProtein Kinase X152High confidence hit
Control 1Unbiotinylated Probe-N/AVerifies biotin-dependence
Control 2Biotin only-N/AAccounts for non-specific biotin binders

Conclusion

4-Ethynyl-1-isopropoxy-2-nitrobenzene stands out as a highly adaptable chemical scaffold for the creation of bespoke biological probes. Its dual reactive handles—the "clickable" alkyne and the reducible nitro group—provide chemists with a logical and flexible platform for multi-stage functionalization. By following the detailed protocols and strategic workflows outlined in this guide, researchers can effectively leverage this molecule to develop novel tools for fluorescent imaging, interaction proteomics, and other advanced biological assays, thereby accelerating discovery in chemical biology and drug development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Biomolecules with Terminal Alkynes. Retrieved from Benchchem website.[1]

  • Med Chem 101. (n.d.). Click Chemistry. Retrieved from Med Chem 101.[2]

  • Lumiprobe. (n.d.). Introduction to click chemistry: a new method for the labeling and modification of biomolecules. Retrieved from Lumiprobe.[3]

  • Kageyama, Y. (2012). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Physiology, 3, 377.[4]

  • Pujals, S., & Albertazzi, L. (2019). Visualizing biologically active small molecules in cells using click chemistry. CHIMIA International Journal for Chemistry, 73(4), 275-280.[17]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from Organic Chemistry Portal.[18]

  • MedchemExpress. (n.d.). Labeling and Fluorescence Imaging | Click Chemistry. Retrieved from MedchemExpress.com.[19]

  • Shaik, F., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Beilstein Journal of Organic Chemistry, 19, 203-231.[20]

  • ResearchGate. (2019). Selective reduction of aromatic nitro in presence of a terminal alkyne?. Retrieved from ResearchGate.[7]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Utilization of alkyne bioconjugations to modulate protein function. Accounts of chemical research, 44(9), 666–676.[21]

  • Beletskaya, I. P., & Cheprakov, A. V. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 268-288.[22]

  • Barman, S., et al. (2023). Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria. ACS Infectious Diseases, 9(1), 103-114.[14][23]

  • Bioclone. (n.d.). Explore the World of Proteomics with Pull-Down Assay!. Retrieved from Bioclone.[15]

  • Thermo Fisher Scientific. (n.d.). Biotinylation. Retrieved from Thermo Fisher Scientific - US.[16]

  • Fónagy, O., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907-2913.[24]

  • ResearchGate. (2018). What would be a good condition to reduce Ar-NO2 in the presence of an alkyne group?. Retrieved from ResearchGate.[13]

  • Thermo Fisher Scientific. (n.d.). Pierce™ Pull-Down Biotinylated Protein:Protein Interaction Kit. Retrieved from Fisher Scientific.[25]

  • Mondal, S., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 15(12), 1583.[26]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia.[27]

  • Benchchem. (n.d.). Biological activity of 2-Nitroanthraquinone compared to other nitroaromatics. Retrieved from Benchchem.[5]

  • Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances, 6(16), 5678-5689.[8]

  • Blaser, H. U., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Chemical Reviews, 116(15), 8363-8423.[28]

  • Thermo Fisher Scientific. (n.d.). Pierce™ Pull-Down Biotinylated Protein:Protein Interaction Kit. Retrieved from Fisher Scientific.[25]

  • Zhaomei, S., et al. (2022). DNA Compatible Oxidization and Amidation of Terminal Alkynes. Bioconjugate Chemistry, 33(10), 1845-1851.[29]

  • De, S., et al. (2015). Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids. Chemical Communications, 51(96), 17135-17138.[30]

  • Kim, J. H., et al. (2017). An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads. Analyst, 142(22), 4337-4343.[31]

  • BroadPharm. (n.d.). Click Chemistry Reagents. Retrieved from BroadPharm.[32]

  • Sigma-Aldrich. (n.d.). 1-Ethynyl-4-nitrobenzene. Retrieved from Sigma-Aldrich.[33]

  • Shanmugaraju, S., et al. (2021). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. Scientific Reports, 11(1), 19339.[6]

  • PubChem. (n.d.). 4-Ethynyl-2-methyl-1-nitrobenzene. Retrieved from PubChem.[34]

  • Pal, A., et al. (2022). Detection of Nitroaromatic Explosives in Air by Amino-Functionalized Carbon Nanotubes. Sensors, 22(8), 2883.[35]

  • ResearchGate. (2025). Specific derivatization of internal alkynes for improved electrospray analysis. Retrieved from ResearchGate.[36]

  • Sigma-Aldrich. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from Sigma-Aldrich.[9]

  • TCI Chemicals. (n.d.). Click Chemistry. Retrieved from TCI Chemicals.[10]

  • Sigma-Aldrich. (n.d.). Click Chemistry Reagents Overview. Retrieved from Sigma-Aldrich.[11]

  • Flores-Alamo, M., et al. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules, 29(12), 2824.[12]

  • PubChem. (n.d.). 1-Ethynyl-4-nitrobenzene. Retrieved from PubChem.[37]

  • ChemScene. (n.d.). 1-Isopropoxy-4-nitrobenzene. Retrieved from ChemScene.[38]

  • ChemScene. (n.d.). 4-Ethynyl-1-methoxy-2-nitrobenzene. Retrieved from ChemScene.[39]

  • CymitQuimica. (n.d.). CAS 937-31-5: 1-ethynyl-4-nitrobenzene. Retrieved from CymitQuimica.[40]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions for 4-Ethynyl-1-isopropoxy-2-nitrobenzene

Welcome to the technical support center for optimizing cross-coupling reactions involving 4-Ethynyl-1-isopropoxy-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 4-Ethynyl-1-isopropoxy-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges with this specific substrate. As Senior Application Scientists, we understand that the unique electronic nature of this molecule—possessing a terminal alkyne, an electron-donating isopropoxy group, and a strongly electron-withdrawing nitro group—presents specific hurdles. This guide provides causality-driven explanations and validated protocols to ensure your success.

Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during the coupling of 4-Ethynyl-1-isopropoxy-2-nitrobenzene.

General & Substrate-Specific Questions

Q1: What are the primary challenges when using 4-Ethynyl-1-isopropoxy-2-nitrobenzene in cross-coupling reactions?

A1: The main challenge arises from the molecule's electronic properties. The potent electron-withdrawing nitro group significantly increases the acidity of the terminal alkyne's proton. This can influence the rate of deprotonation and the stability of the resulting acetylide. Furthermore, the nitro group can potentially coordinate with the palladium catalyst, and in some cases, the Ar-NO2 bond itself can undergo oxidative addition, although this is less common than with aryl halides.[1][2][3] Researchers must be mindful of potential side reactions and catalyst inhibition.

Q2: My primary goal is to couple a partner to the alkyne. Which reaction is most suitable?

A2: The Sonogashira coupling is the premier choice for functionalizing a terminal alkyne.[4][5][6] This palladium-catalyzed reaction, often co-catalyzed by copper(I), directly forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide/triflate.[4][5] Given the substrate, this is the most direct and widely applicable method.

Q3: Can the nitro group on the aromatic ring be used as a leaving group for a coupling reaction?

A3: Yes, this is an emerging and powerful strategy in cross-coupling chemistry. While aryl halides have traditionally been the electrophilic partners, recent advancements have shown that nitroarenes can serve as viable electrophiles in reactions like the Suzuki-Miyaura coupling.[1][2][3][7] This "denitrative coupling" requires specific catalytic systems, often employing bulky, electron-rich phosphine ligands like BrettPhos, to facilitate the challenging oxidative addition of the Ar-NO2 bond.[1][2][3]

Troubleshooting Sonogashira Couplings

Q4: My Sonogashira reaction is not working at all. What are the most common initial checks?

A4: When a reaction fails completely, a systematic check of the foundational components is critical.

  • Catalyst Integrity: Verify the activity of your palladium catalyst and, if used, the copper(I) co-catalyst. Palladium(0) complexes like Pd(PPh₃)₄ are sensitive to air and moisture, while Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable.[8] Copper(I) iodide should be off-white or tan; a green or blue color indicates oxidation and degradation.[8]

  • Atmosphere and Reagents: Ensure a strictly inert atmosphere (argon or nitrogen). Oxygen can lead to catalyst decomposition (palladium black) and promote the highly undesirable homocoupling of the alkyne (Glaser coupling).[4][8][9] All solvents and the amine base must be anhydrous and thoroughly degassed.[9]

  • Base Suitability: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HX byproduct and facilitate the deprotonation of the alkyne.[4][8] Ensure it is fresh and used in sufficient excess.

Q5: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A5: Glaser-Hay coupling is the most common side reaction in Sonogashira protocols and is primarily driven by the copper co-catalyst in the presence of oxygen.[4][9][10] To suppress it:

  • Strictly Anaerobic Conditions: This is the most critical factor. Use Schlenk techniques or a glovebox to rigorously exclude oxygen.[9][10]

  • Reduce Copper Loading: Lower the concentration of the Cu(I) co-catalyst to the minimum effective amount (e.g., 1-5 mol%).

  • Slow Addition: Adding the 4-Ethynyl-1-isopropoxy-2-nitrobenzene slowly to the reaction mixture keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling pathway.[9]

  • Switch to a Copper-Free Protocol: This is the most definitive solution. Copper-free Sonogashira reactions completely avoid Glaser coupling and are often preferred for valuable or complex substrates.[4][11][12][13]

Q6: My palladium catalyst is turning black, and the reaction has stalled. What is happening?

A6: The formation of a black precipitate is typically "palladium black," resulting from the decomposition and aggregation of the Pd(0) catalyst.[8][14] This deactivates the catalyst and halts the reaction.

  • Cause - Ligand Dissociation/Oxidation: In solution, the active monoligated L₁Pd(0) species is in equilibrium with the precatalyst.[15] If this species is unstable or the phosphine ligands are oxidized, the palladium can aggregate. The electron-deficient nature of your nitro-substituted substrate can sometimes exacerbate this.

  • Cause - Solvent Effects: Certain solvents, particularly THF, have been anecdotally reported to promote the formation of palladium black.[8][14]

  • Solution - Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][15] These ligands form more stable complexes with palladium, preventing aggregation and often accelerating the rate-limiting oxidative addition step.[5][15]

  • Solution - Use a Precatalyst: Modern, well-defined palladium precatalysts are designed for high stability and controlled generation of the active Pd(0) species, reducing the likelihood of decomposition.

Q7: For this specific substrate, what are the recommended starting conditions for a Sonogashira coupling?

A7: Given the electron-withdrawing nitro group, a robust catalytic system is recommended. A copper-free approach is often cleaner.

ParameterRecommended ConditionRationale & Key Considerations
Palladium Source PdCl₂(PPh₃)₂ (5 mol%) or (AllylPdCl)₂/P(t-Bu)₃ (2-4 mol%)PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst. The (AllylPdCl)₂ system with a bulky, electron-rich phosphine like P(t-Bu)₃ is highly active at room temperature for challenging substrates.[12]
Ligand Triphenylphosphine (PPh₃) or Tri-tert-butylphosphine (P(t-Bu)₃)For more challenging couplings, P(t-Bu)₃ provides greater stability and activity.[5][12]
Copper Co-catalyst None (Copper-Free) or CuI (5 mol%)Starting with a copper-free protocol is advised to avoid homocoupling.[11][12] If reactivity is low, introduce a small amount of CuI.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3-5 equiv.)Must be anhydrous and degassed. DIPEA is bulkier and less likely to coordinate to the metal center.
Solvent DMF, Dioxane, or TolueneMust be anhydrous and degassed. DMF can often help solubilize all components.[16]
Temperature Room Temperature to 60 °CStart at room temperature.[12] Gentle heating may be required if the reaction is sluggish, but high temperatures can promote catalyst decomposition.

Experimental Protocols & Methodologies

Protocol 1: General Copper-Free Sonogashira Coupling

This protocol is adapted for aryl bromides and is a robust starting point for coupling with 4-Ethynyl-1-isopropoxy-2-nitrobenzene.[12]

Materials:

  • Aryl Bromide (1.0 equiv)

  • 4-Ethynyl-1-isopropoxy-2-nitrobenzene (1.2 equiv)

  • (AllylPdCl)₂ (2 mol%)

  • P(t-Bu)₃ (4 mol%)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous, degassed DMF or Dioxane

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl bromide, (AllylPdCl)₂, and P(t-Bu)₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the degassed DIPEA.

  • Add the 4-Ethynyl-1-isopropoxy-2-nitrobenzene via syringe.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Proceed with standard aqueous work-up and purification by column chromatography.

Diagrams & Workflows

Sonogashira Catalytic Cycle (Copper Co-Catalyzed)

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Alkyne Ar-Pd(II)(L2)-C≡CR Transmetalation->Ar-Pd(II)-Alkyne Cu-X Cu-X Transmetalation->Cu-X Regenerates Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne->Reductive_Elimination Product Ar-C≡CR Reductive_Elimination->Pd(0)L2 Regeneration Alkyne_Coordination Alkyne Coordination Cu-X->Alkyne_Coordination + H-C≡CR + Base Cu_Acetylide Cu-C≡CR Alkyne_Coordination->Cu_Acetylide - Base-H⁺X⁻ Cu_Acetylide->Transmetalation Enters Pd Cycle

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting Workflow: Low or No Product Yield

Troubleshooting_Workflow start Low / No Yield check_reagents Check Reagents (Catalysts, Solvents, Base) Are they fresh & anhydrous? start->check_reagents check_atmosphere Check Atmosphere Is it strictly inert (Ar/N₂)? check_reagents->check_atmosphere sol_reagents Solution: Use fresh, high-purity catalysts & anhydrous, degassed solvents/base. check_reagents->sol_reagents Problem Found homocoupling Significant Homocoupling? check_atmosphere->homocoupling sol_atmosphere Solution: Improve degassing procedure. Use Schlenk line or glovebox. check_atmosphere->sol_atmosphere Problem Found pd_black Palladium Black Formation? homocoupling->pd_black No sol_homocoupling Solution: 1. Reduce Cu(I) loading. 2. Switch to Copper-Free protocol. homocoupling->sol_homocoupling Yes increase_temp Reaction Sluggish? Increase Temperature Moderately (e.g., 40-60 °C) pd_black->increase_temp No sol_pd_black Solution: 1. Use bulky, electron-rich ligand (e.g., P(t-Bu)₃). 2. Change solvent (e.g., from THF to Dioxane). pd_black->sol_pd_black Yes sol_temp Solution: Monitor for decomposition. Consider a more active catalyst system if high temp is needed. increase_temp->sol_temp

Caption: A systematic workflow for troubleshooting low-yield Sonogashira reactions.

References

  • BenchChem Technical Support Team. (2025). troubleshooting guide for Sonogashira coupling failures. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Al-Amin, M., & Mohammad-Ali, H. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. [Link]

  • Miyazaki, T., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]

  • Yadav, M. R., et al. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Proteau, A. (2020, August 7). Sonogashira troubleshooting help needed. Reddit. [Link]

  • Anonymous. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]

  • Ramu Yadav, M., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Synfacts. [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • Gevorgyan, V., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

Sources

Optimization

"removing impurities from 4-Ethynyl-1-isopropoxy-2-nitrobenzene reactions"

Welcome to the technical support center for 4-Ethynyl-1-isopropoxy-2-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Ethynyl-1-isopropoxy-2-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Its purpose is to provide expert-driven troubleshooting advice and detailed protocols to address common purification challenges encountered during and after its synthesis, most typically via Sonogashira cross-coupling reactions.

Part 1: Troubleshooting Guide

This section addresses specific impurity issues in a direct question-and-answer format.

Question 1: My crude NMR shows the desired product, but the material is a dark, blackish solid. What is causing this, and how do I fix it?

Probable Cause: The black discoloration is almost certainly due to residual palladium catalyst that has decomposed into palladium black.[1] This finely dispersed metal is a common byproduct of Sonogashira and other palladium-catalyzed cross-coupling reactions and can be challenging to remove with a simple aqueous workup.

Solution: The key is to remove the metallic palladium before concentrating the crude product.

  • Dilution & Filtration: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Celite/Silica Plug Filtration: Pass the diluted mixture through a short plug of Celite® or silica gel in a fritted funnel. This will trap the insoluble palladium black.[2] Wash the plug thoroughly with the same solvent to ensure complete recovery of your product.

  • Rationale: Palladium black is highly non-polar and insoluble, adsorbing strongly onto the high-surface-area matrix of Celite or silica, while the desired organic product is eluted with the solvent.

Question 2: I'm observing a significant byproduct with a molecular weight roughly double that of my alkyne starting material. How do I prevent its formation and remove it?

Probable Cause: You are observing the homocoupling (Glaser or Hay coupling) of your terminal alkyne.[3] This side reaction is primarily promoted by the copper(I) cocatalyst in the presence of oxygen, leading to the formation of a diyne dimer.[3][4]

Solutions:

A. Minimizing Formation (Reaction Optimization):

  • Maintain an Inert Atmosphere: Ensure the reaction is conducted under strictly anaerobic conditions (e.g., argon or nitrogen) to exclude oxygen.[1][5] Solvents should be properly degassed before use.[1][6]

  • Consider Copper-Free Conditions: Many modern Sonogashira protocols operate without a copper cocatalyst, which is the most direct way to eliminate this side reaction.[1][3][7] This may require specific ligands or slightly different reaction conditions to maintain efficiency.

B. Removing the Byproduct (Purification):

  • Flash Column Chromatography: This is the most effective method. The homocoupled dimer is typically much less polar than the desired product due to its larger, more symmetric hydrocarbon structure. A solvent system of hexanes and ethyl acetate on silica gel will usually provide excellent separation.[3][8]

  • Recrystallization: If the product is a solid, recrystallization can be effective. Screen for a solvent system (e.g., ethanol/water, toluene/hexanes) where the desired product has significantly lower solubility than the homocoupling byproduct, especially at lower temperatures.[3][9]

Question 3: My product and a major impurity have very similar Rf values on a silica TLC plate, making separation by column chromatography difficult. What are my options?

Probable Cause: The impurity is likely a positional isomer or an unreacted starting material with a polarity very close to that of the product. For instance, an unreacted aryl iodide precursor (e.g., 4-iodo-1-isopropoxy-2-nitrobenzene) can have similar polarity. Isomeric impurities could arise from a non-regioselective nitration step during the synthesis of the precursor.

Solutions:

  • Optimize Chromatography Conditions:

    • Change Solvent System: Switch to a different eluent system to exploit different intermolecular interactions. If you are using hexanes/ethyl acetate, try a system containing dichloromethane or toluene.[3]

    • Use a Different Stationary Phase: If silica gel fails, consider using alumina (neutral or basic), which can alter the elution order.[3] For highly challenging separations, a phenyl-hexyl or cyano-propyl bonded phase in HPLC can offer unique selectivity for aromatic compounds.[10][11]

  • Preparative HPLC: For high-purity material required in late-stage development, preparative HPLC is the most powerful tool for separating closely related isomers.[3][12]

  • Recrystallization: Even compounds with similar polarity can have different crystal lattice energies and solubilities. A careful screening of recrystallization solvents is warranted and can sometimes provide material of exceptional purity.[9]

Question 4: After workup, I notice a new peak in my NMR that suggests the loss of the isopropoxy group. What happened?

Probable Cause: The isopropoxy ether linkage has been partially hydrolyzed to a phenol (4-ethynyl-2-nitrophenol). This can occur if the reaction mixture was subjected to harsh acidic or basic conditions during the workup, especially at elevated temperatures. While nitroaromatics are generally stable, some hydrolysis can occur under strong alkaline conditions.[13][14]

Solution:

  • Use a Neutral Workup: Avoid strong acids or bases. Use a saturated aqueous solution of ammonium chloride to quench the reaction and remove amine bases.[3] Wash with brine to remove excess water.

  • Purification: The resulting phenol is significantly more polar than the desired isopropoxy compound due to the acidic hydroxyl group. It can be easily separated by standard silica gel column chromatography. The phenol will have a much lower Rf value.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose purification method for achieving >99% purity with 4-Ethynyl-1-isopropoxy-2-nitrobenzene?

    • For most applications, flash column chromatography on silica gel is the gold standard.[9] It is highly effective at removing both more-polar and less-polar impurities. For crystalline final products, a subsequent recrystallization step can be used to achieve the highest possible purity by removing trace impurities that may co-elute during chromatography.[3]

  • Q2: How do I select an appropriate solvent system for column chromatography?

    • The ideal method is to use Thin Layer Chromatography (TLC) to screen different solvent systems.[15]

      • Start with a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

      • Test various ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).

      • The optimal solvent system for separation will give the desired product an Rf value of approximately 0.2-0.4, with clear separation from all impurity spots.

  • Q3: Which analytical techniques are best for confirming the purity of my final product?

    • A combination of techniques is always recommended for authoritative purity assessment.[16]

      • HPLC (High-Performance Liquid Chromatography): Provides a quantitative measure of purity by area percentage and is excellent for detecting trace impurities.[11][16][17] A C18 or Phenyl-Hexyl column is often suitable for nitroaromatic compounds.[10][11]

      • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR is essential for confirming the structure and can be used to detect and identify impurities if they are present at >1-2%.

      • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts.[18]

  • Q4: What are the recommended storage conditions for this compound?

    • As a solid, 4-Ethynyl-1-isopropoxy-2-nitrobenzene should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place.[19] Storage at 2-8°C is often recommended.[19][20] In solution, it is best to prepare fresh solutions for use. If storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C for up to one month.[21]

Part 3: Experimental Protocols

Protocol 1: General Work-up and Catalyst Removal
  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.

  • Dilution: Dilute the reaction mixture with 3-5 volumes of ethyl acetate.

  • Filtration: Prepare a short (2-3 cm) plug of Celite® in a Büchner or fritted glass funnel. Filter the diluted reaction mixture through the Celite® plug.

  • Washing: Wash the Celite® pad with additional ethyl acetate until no more product is seen eluting (monitor by TLC).[3]

  • Aqueous Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • 1x saturated aqueous NH₄Cl (to remove amine bases).[3]

    • 1x deionized water.

    • 1x saturated aqueous NaCl (brine) (to facilitate phase separation).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry method with the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) as required to move the product down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.[15]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[3]

Protocol 3: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). The ideal solvent will dissolve the compound when hot but show poor solubility when cold.[22]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[9][22]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Part 4: Data Summary and Visualizations

Table 1: Common Impurities and Recommended Purification Strategies
Impurity TypeProbable SourceIdentification MethodPrimary Purification Method
Palladium/Copper Salts Sonogashira CatalystVisual (dark color), ICP-MSFiltration through Celite/Silica[2]
Homocoupled Dimer Glaser Coupling (O₂ presence)NMR, GC-MS, HPLCFlash Column Chromatography[3]
Unreacted Aryl Halide Incomplete ReactionNMR, GC-MS, HPLCFlash Column Chromatography
Positional Isomers Precursor SynthesisHPLC, High-field NMRPreparative HPLC, Fractional Crystallization[9]
Hydrolysis Product (Phenol) Non-neutral WorkupNMR, HPLCFlash Column Chromatography
Phosphine Oxides Oxidation of LigandsNMR (³¹P), HPLCFlash Column Chromatography
Diagrams

PurificationWorkflow cluster_initial Initial Workup cluster_purify Purification Crude Crude Reaction Mixture Dilute Dilute with Organic Solvent Crude->Dilute Filter Filter through Celite® Plug Dilute->Filter Workup Aqueous Workup (NH4Cl, Brine) Filter->Workup Dry Dry & Concentrate Workup->Dry Analysis Purity Analysis (TLC, NMR) Dry->Analysis Purify Purification Step Analysis->Purify Impure Pure Pure Product (>99%) Analysis->Pure Pure Chrom Column Chromatography Purify->Chrom Recryst Recrystallization Purify->Recryst Chrom->Pure Recryst->Pure TroubleshootingTree start Analyze Crude Product (TLC/NMR/Appearance) q1 Dark Color / Black Solid? start->q1 a1 Filter through Celite® or Silica Plug q1->a1 Yes q2 High MW Byproduct (Homocoupling)? q1->q2 No a1->q2 a2 Optimize Chromatography (Polarity Gradient) or Recrystallize q2->a2 Yes q3 Spots with Similar Rf (Isomers / SM)? q2->q3 No a2->q3 a3 Change Eluent System (e.g., add DCM/Toluene) or use Prep-HPLC q3->a3 Yes q4 Evidence of -OH Peak (Hydrolysis)? q3->q4 No a3->q4 a4 Use Neutral Workup (NH4Cl wash). Easily removed by column. q4->a4 Yes end Proceed to Final Purity Analysis q4->end No a4->end

Caption: Troubleshooting decision tree for common purification issues.

References

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?[Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. [Link]

  • Royal Society of Chemistry. (2025). Scratching beneath the surface: catalyst evolution and reusability in the direct mechanocatalytic Sonogashira reaction. [Link]

  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. [Link]

  • ResearchGate. (n.d.). Separation of nitroaromatics by C-18 column. [Link]

  • PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Lirias. (2021). Biomass Waste-Derived Pd−PiNe Catalyst for the Continuous-Flow Copper-Free Sonogashira Reaction in a CPME−Water Azeotropic Mixture. [Link]

  • Protocols.io. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • YouTube. (2025). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS. [Link]

  • Organic-Chemistry.org. (n.d.). Safe and Convenient Procedure for Solvent Purification. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • PubChem. (n.d.). 1-Ethynyl-4-nitrobenzene. [Link]

  • ResearchGate. (n.d.). Synthesis and Transformations of 1,4-Diethynyl-2-nitrobenzene. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?[Link]

  • Figshare. (2019). Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes. [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • UNI ScholarWorks. (n.d.). Note on the Hydrolysis of Nitrobenzene. [Link]

  • Oklahoma State University Library. (n.d.). The Hydroxylation of Aromatic Nitro Compounds by Alkalies. [Link]

  • MDPI. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. [Link]

  • Google Patents. (n.d.).
  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Organic Syntheses Procedure. (n.d.). p-NITROBENZALDEHYDE. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link]

  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

Sources

Troubleshooting

"troubleshooting low reactivity of 4-Ethynyl-1-isopropoxy-2-nitrobenzene"

Technical Support Center: Troubleshooting Reactivity of 4-Ethynyl-1-isopropoxy-2-nitrobenzene Executive Summary: The "Push-Pull" Electronic Paradox The reactivity challenges associated with 4-Ethynyl-1-isopropoxy-2-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Reactivity of 4-Ethynyl-1-isopropoxy-2-nitrobenzene

Executive Summary: The "Push-Pull" Electronic Paradox

The reactivity challenges associated with 4-Ethynyl-1-isopropoxy-2-nitrobenzene stem directly from its conflicting electronic architecture. You are not dealing with a standard phenylacetylene; you are managing a "push-pull" system that creates a specific set of failure modes.

  • 1-Isopropoxy Group (Para to Alkyne): A strong electron-donating group (EDG) via resonance (

    
    ). This increases electron density in the 
    
    
    
    -system, potentially making the alkyne less prone to nucleophilic attack but more susceptible to oxidation.
  • 2-Nitro Group (Meta to Alkyne): A strong electron-withdrawing group (EWG) via induction and resonance (

    
    ). This significantly increases the acidity of the terminal alkyne proton.
    

The Net Result (


):  The molecule is more acidic  than unsubstituted phenylacetylene. Consequently, "low reactivity" is rarely due to a failure to deprotonate. Instead, it is almost invariably caused by rapid competitive homocoupling (Glaser coupling)  or catalyst poisoning  due to the nitro group's coordination ability.

Diagnostic Workflow

Before altering your protocol, identify your specific failure mode using the decision tree below.

TroubleshootingFlow Start Start: Low Yield / No Reaction CheckTLC Analyze Crude Mixture (TLC/LCMS) Start->CheckTLC Result1 Starting Material (SM) Unchanged CheckTLC->Result1 Scenario A Result2 SM Consumed -> Dimer Formed CheckTLC->Result2 Scenario B Result3 Complex Mixture / Black Tar CheckTLC->Result3 Scenario C ActionA Catalyst Failure. Check Pd(0) generation & Nitro coordination. Result1->ActionA ActionB Glaser Coupling. Remove O2 or Switch to Cu-Free. Result2->ActionB ActionC Decomposition. Check Isopropoxy stability & Temp. Result3->ActionC

Figure 1: Diagnostic logic for identifying the root cause of reactivity failure.

Technical Troubleshooting Guide (Q&A)

Scenario A: The Reaction Stalls (Starting Material Recovery)

Q: I am using standard Sonogashira conditions (Pd(PPh3)2Cl2, CuI, Et3N), but the alkyne remains unreacted. Is it not acidic enough?

A: No, it is too acidic, but the catalyst is likely dead. The nitro group at the ortho position (relative to the isopropoxy) and meta (relative to the alkyne) can act as a ligand. Nitro groups are known to coordinate to Palladium(II) species, forming stable "palladacycles" or simply saturating the metal center, preventing the reduction to the active Pd(0) species.

The Fix:

  • Switch Catalyst Precursor: Move to Pd(PPh

    
    )
    
    
    
    (already Pd(0)) or a highly active precatalyst like Pd(dppf)Cl
    
    
    .
  • Increase Temperature: Nitro-coordinated complexes are often labile. Increasing the temperature to 60–80°C can dissociate the nitro group and free the catalyst.

  • Check the Partner: If your aryl halide partner is electron-rich (e.g., 4-methoxy-iodobenzene), the oxidative addition step is the bottleneck. You need a more electron-rich ligand (e.g., XPhos or SPhos ) to facilitate this step.

Scenario B: The "Glaser" Trap (Dimer Formation)

Q: My LCMS shows a major peak corresponding to the homocoupled dimer (diyne), not the cross-coupled product. Why?

A: This is the classic signature of an acidic alkyne in the presence of Copper and trace Oxygen. Because the nitro group increases the acidity of the terminal proton, the formation of the Copper-acetylide intermediate is very fast. If the Transmetallation to Palladium is slower than the oxidation of the Cu-acetylide by adventitious oxygen, you get the Glaser product (dimer).

The Fix:

  • Degas Rigorously: Sparging with argon is not enough. Use the Freeze-Pump-Thaw method (3 cycles) for all solvents.

  • Slow Addition: Add the alkyne slowly (via syringe pump) to the mixture of Aryl Halide + Catalyst + Base. This keeps the concentration of free acetylide low, favoring the cross-coupling cycle over the second-order homocoupling reaction.

  • Go Copper-Free: Eliminate the risk entirely by using a Copper-Free Sonogashira protocol (see Section 4).

Scenario C: Isopropoxy Instability

Q: I see loss of the isopropyl group (formation of a phenol). Is the ether linkage unstable?

A: The isopropoxy group is generally stable to basic conditions. However, if you are using strong Lewis Acids (like AlCl


 or high loadings of CuI at high heat) or strong Bronsted acids, dealkylation can occur.
  • Check: Are you using a Lewis Acid additive?

  • Check: Is your solvent wet? At high temperatures, hydroxide (generated from wet base) can attack the aromatic ring (S

    
    Ar) displacing the isopropoxy group, facilitated by the ortho-nitro group. Use anhydrous solvents. [1]
    

Optimized Experimental Protocols

Protocol A: Copper-Free Sonogashira (Recommended for High Purity)

Best for preventing homocoupling and avoiding Cu-nitro interference.

ReagentEquivalentsRole
Aryl Halide 1.0 eqElectrophile
Alkyne (Your cmpd) 1.2 eqNucleophile
Pd(OAc)

2-5 mol%Catalyst Precursor
XPhos 4-10 mol%Ligand (Stabilizes Pd)
Cs

CO

2.0 - 3.0 eqBase (Inorganic, effective w/o Cu)
Acetonitrile or Toluene Solvent0.1 M Concentration

Procedure:

  • Charge a reaction vial with Aryl Halide, Pd(OAc)

    
    , XPhos, and Cs
    
    
    
    CO
    
    
    .
  • Seal and purge with Argon (3x).

  • Add anhydrous solvent and the Alkyne via syringe.

  • Heat to 80°C for 4–12 hours.

  • Note: The use of XPhos and Cesium Carbonate facilitates the deprotonation/transmetallation without Copper [1].

Protocol B: "Robust" Copper-Catalyzed Method

Use only if Copper-Free fails. Requires strict anaerobic technique.

ReagentEquivalentsRole
Pd(PPh

)

Cl

5 mol%Standard Catalyst
CuI 2 mol%Keep Low to minimize dimer
Diisopropylamine (DIPA) 2.0 eqBase (Bulky, less nucleophilic)
THF (Anhydrous) Solvent0.1 M

Procedure:

  • Pre-mix: Combine Aryl Halide and Pd catalyst in THF. Degas.

  • Activation: Add DIPA. Stir 5 mins.

  • Slow Addition: Add the Alkyne (dissolved in THF) dropwise over 30 minutes at RT.

  • Temperature: If no reaction after 1 hour, warm to 50°C. Do not exceed 60°C to prevent nitro-group side reactions.

Comparative Data: Base Selection

The choice of base is critical for balancing deprotonation speed vs. side reactions.

BasepKa (conj. acid)Suitability for Nitro-AlkyneRisk Factor
Triethylamine (Et

N)
10.75ModerateCan be too weak if Cu is absent.
Piperidine 11.22HighRisk: Nucleophilic attack on Nitro-benzene ring (S

Ar).
DIPA / DIPEA ~11.0Excellent Steric bulk prevents S

Ar side reactions.
Cs

CO

~10.3 (in DMSO)Best (Cu-Free) Heterogeneous; minimizes side reactions.

References

  • Gelmann, D., & Buchwald, S. L. (2003). "Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction." Angewandte Chemie International Edition, 42(48), 5993–5996.

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922.

  • Liang, Y., et al. (2011). "Palladium-Catalyzed Cross-Coupling of Nitroarenes with Terminal Alkynes." Journal of the American Chemical Society.[2] (Contextual reference for nitro-group tolerance).

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). "Acetylenic Coupling: A Powerful Tool in Molecular Construction." Angewandte Chemie International Edition, 39(15), 2632-2657.

Sources

Optimization

"workup procedures for reactions with 4-Ethynyl-1-isopropoxy-2-nitrobenzene"

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 4-Ethynyl-1-isopropoxy-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 4-Ethynyl-1-isopropoxy-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging reagent. We provide field-proven insights and troubleshooting strategies to ensure the success and integrity of your experiments.

A Note on Safety

Before proceeding, it is critical to recognize the potential hazards associated with this molecule. As a nitroaromatic compound, it possesses inherent thermal sensitivity and should be handled with care.[1][2] The ethynyl group also presents specific reactivity hazards. Always consult the Safety Data Sheet (SDS) and perform a thorough risk assessment before beginning any experiment.[3][4] Standard personal protective equipment (PPE), including safety glasses, impermeable gloves, and a lab coat, is mandatory.[4][5] All manipulations should be performed in a well-ventilated chemical fume hood.

Section 1: Troubleshooting Guide - Common Workup Nightmares

This section addresses specific, frequently encountered problems during the workup of reactions involving 4-Ethynyl-1-isopropoxy-2-nitrobenzene, particularly following Sonogashira cross-coupling reactions.[6]

Q1: My reaction mixture is an opaque, black, or dark brown color, making it impossible to see the layer interface during extraction. What should I do?

A1: This is a common issue, often arising from the formation of palladium black or other colored byproducts.

  • Immediate Solution: To visualize the interface, you can try two physical tricks. First, try adding ice to the separatory funnel; the ice will float at the aqueous-organic interface.[7] Alternatively, a polypropylene cap or a septum can be dropped into the funnel, as they will typically rest at the interface.[7]

  • Chemical Approach: Before extraction, dilute the reaction mixture with your chosen organic solvent and filter it through a plug of Celite® or silica gel. This will often remove the finely divided palladium black and other insoluble polymeric materials that cause the dark coloration.

  • Causality: Palladium(0) catalysts, especially under prolonged heating or in the presence of air, can agglomerate and precipitate as palladium black. This is an inactive form of the catalyst that can complicate purification.

Q2: A significant amount of a non-polar byproduct is contaminating my product. TLC analysis shows it has a higher Rf value than my starting material. What is it and how can I remove it?

A2: This is almost certainly the result of alkyne homocoupling (a Glaser or Hay coupling side reaction), forming 1,4-bis(4-isopropoxy-3-nitrophenyl)buta-1,3-diyne.[8]

  • Mechanism & Prevention: This side reaction is promoted by the copper(I) co-catalyst in the presence of an oxidant (typically atmospheric oxygen).[8] To minimize its formation, ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.

  • Removal Strategy: The homocoupled diyne is significantly less polar than the desired cross-coupled product. It can typically be separated effectively using column chromatography. A non-polar eluent system (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate) will elute the diyne first, allowing for clean isolation of your more polar product. In some cases, if the product is significantly more polar, suspending the crude mixture in a solvent like pentane or hexane and filtering can remove a substantial portion of the homocoupled byproduct.[9]

Q3: An intractable emulsion formed when I added the aqueous wash solution to my organic layer. How can I resolve this?

A3: Emulsions are common when residual polar solvents (like DMF), amine bases, or fine particulates are present.[7]

  • Step 1: Be Patient. Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Step 2: "Salting Out". Add a saturated aqueous solution of sodium chloride (brine).[10] This increases the ionic strength of the aqueous layer, reducing the solubility of organic components in it and helping to break the emulsion.[10]

  • Step 3: Filtration. If the emulsion is caused by fine solids, filter the entire mixture through a pad of Celite®.

  • Step 4: Dilution. As a last resort, significantly diluting the organic layer (5-10 fold) with more solvent can sometimes resolve the issue.[9]

Emulsion Troubleshooting Workflow

G start Emulsion Formed patience Wait 10-20 min start->patience brine Add Saturated Brine (NaCl) patience->brine Still Emulsified resolved Layers Separated patience->resolved Resolved filter Filter through Celite® brine->filter Still Emulsified brine->resolved Resolved dilute Dilute Organic Layer (5-10x) filter->dilute Still Emulsified filter->resolved Resolved dilute->resolved Resolved

Caption: Decision tree for resolving emulsions during workup.

Q4: How can I effectively remove both the palladium and copper catalysts from my product?

A4: Residual metals can interfere with downstream applications and spectroscopic analysis. A multi-step washing procedure is most effective.

  • Copper Removal: Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl).[9] The ammonia complexes with copper(I) to form a water-soluble, deep-blue tetraamminecopper(II) complex, which is efficiently extracted into the aqueous phase. Repeat until the aqueous layer is no longer blue.

  • Palladium Removal: While filtration through Celite® (as mentioned in Q1) removes heterogeneous palladium, soluble palladium species can persist. Washing with a 1M aqueous solution of potassium fluoride (KF) can sometimes precipitate residual palladium as palladium fluoride, which can be filtered off.[9] However, the most reliable method for removing all traces of metal catalysts is column chromatography on silica gel.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the handling and purification of 4-Ethynyl-1-isopropoxy-2-nitrobenzene and its derivatives.

Q1: What is a reliable, general workup protocol for a Sonogashira reaction with this substrate?

A1: A robust workup is essential for isolating a clean product. The following protocol provides a solid foundation that can be adapted as needed.

Protocol: General Sonogashira Reaction Workup
  • Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Solvent Removal/Dilution: If the reaction was run in a high-boiling polar solvent like DMF or DMSO, it's best to dilute the mixture with a large volume of water and extract with a non-polar organic solvent (e.g., ethyl acetate, dichloromethane).[9] If run in a solvent like THF or toluene, you can proceed to the next step directly or after partial solvent removal via rotary evaporation.[11]

  • Filtration: Dilute the crude mixture with your extraction solvent and filter through a pad of Celite® to remove palladium black and other particulates.

  • Aqueous Washes: Transfer the filtrate to a separatory funnel and wash sequentially with:

    • Saturated aq. NH₄Cl: (2x) To remove the copper catalyst.[9]

    • Dilute aq. HCl (e.g., 1M): (2x) To remove the amine base.[9] Caution: Test product stability to acid first on a small scale.[12]

    • Saturated aq. NaHCO₃: (1x) To neutralize any remaining acid. Vent the separatory funnel frequently as CO₂ gas will be generated.[7][10]

    • Brine: (1x) To remove bulk water and aid in layer separation.[10]

  • Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[13]

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.[14]

  • Purification: The resulting crude product should be purified, typically by flash column chromatography on silica gel.

Sonogashira Workup Flow Diagram

G cluster_0 Reaction Vessel cluster_1 Purification Steps Reaction Crude Reaction Mixture Filter Filter through Celite® Reaction->Filter Dilute Wash_NH4Cl Wash with aq. NH4Cl Filter->Wash_NH4Cl Remove Pd(0) Wash_Acid Wash with dilute Acid Wash_NH4Cl->Wash_Acid Remove Cu(I) Wash_Base Wash with aq. NaHCO3 Wash_Acid->Wash_Base Remove Amine Wash_Brine Wash with Brine Wash_Base->Wash_Brine Neutralize Dry Dry with Na2SO4 Wash_Brine->Dry Remove H2O Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product Pure Product Chromatography->Product

Caption: Standard workflow for Sonogashira reaction workup and purification.

Q2: What are the key stability concerns for this molecule during workup and purification?

A2: There are two primary areas of concern: the nitro group and the terminal alkyne.

  • Nitro Group: Nitroaromatic compounds can be sensitive to strong reducing agents. If your reaction generates reductive byproducts, you may see partial or full reduction to nitroso, hydroxylamino, or amine functionalities, which will alter the polarity and reactivity of your product. Furthermore, some highly substituted nitroaromatics can be unstable in certain solvent systems or upon prolonged storage.[15]

  • Terminal Alkyne: The terminal alkyne C-H bond is weakly acidic and can be deprotonated by strong bases. While stable to the amine bases used in Sonogashira couplings, exposure to stronger bases during workup should be avoided unless intentional. As mentioned, the alkyne is prone to oxidative homocoupling.

  • Acid/Base Sensitivity: The overall stability of your final product to acidic or basic washes should not be assumed. Always test a small aliquot of your reaction mixture with the planned wash solutions and analyze by TLC to ensure no degradation occurs.[12]

Q3: What are the best practices for purifying the final product?

A3: Flash column chromatography on silica gel is the most common and effective method.

  • Solvent System: The polarity of the eluent will depend on the specific product. A good starting point is a hexane/ethyl acetate or hexane/dichloromethane gradient. The nitro and isopropoxy groups make the molecule moderately polar.

  • TLC Analysis: Before running a column, carefully determine the appropriate solvent system using TLC. The ideal Rf for the product should be between 0.25 and 0.35 for good separation.

  • Column Packing: Use a "dry pack" or "slurry pack" method to ensure a well-packed column, which is critical for achieving good resolution.

  • Recrystallization: If the final product is a solid, recrystallization can be an excellent final purification step to obtain highly pure, crystalline material. Test various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) on a small scale to find suitable conditions.[13]

Data Summary Table
ParameterRecommendationRationale
Extraction Solvents Ethyl Acetate, Dichloromethane (DCM)Good solvency for moderately polar aromatics; immiscible with water.
Drying Agents Anhydrous Na₂SO₄, MgSO₄Efficiently remove residual water from the organic phase.[13]
Amine Base Wash 1M HCl (aq) or 5% Citric Acid (aq)Protonates and solubilizes common amine bases (e.g., triethylamine) in the aqueous layer.[9]
Copper Catalyst Wash Saturated NH₄Cl (aq)Forms a water-soluble copper-ammonia complex for efficient removal.[9]
Emulsion Breaker Saturated NaCl (aq) / BrineIncreases the ionic strength of the aqueous layer, forcing separation.[10]

References

  • Troubleshooting: The Workup - University of Rochester. (n.d.). Retrieved from [Link]

  • Process for the purification of mononitro aromatic compounds - Google Patents. (n.d.).
  • Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. (n.d.). Applied and Environmental Microbiology. Retrieved from [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Process for separating nitroaromatic compounds from spent nitric acid - European Patent Office. (n.d.). Retrieved from [Link]

  • nitro razredčilo - Chemius. (n.d.). Retrieved from [Link]

  • Selective extraction of nitroaromatic explosives by using molecularly imprinted silica sorbents. (2011). Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols. Retrieved from [Link]

  • 4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021). Retrieved from [Link]

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. (2008). FEMS Microbiology Reviews. Retrieved from [Link]

  • Do you have any tips, links or articles to work up a reaction mixture in organic synthetic chemistry? | ResearchGate. (2014). Retrieved from [Link]

  • reaction work-up, liquid-liquid extraction, & product isolation - YouTube. (2021). Retrieved from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). The Journal of Organic Chemistry. Retrieved from [Link]

  • Nitroaromatic compounds, from synthesis to biodegradation. (2010). Microbiology and Molecular Biology Reviews. Retrieved from [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. (n.d.). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). Molecules. Retrieved from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx) - Glen Research. (n.d.). Retrieved from [Link]

  • H₂N-PEG4-Alkyne - Safety Data Sheet - Carl ROTH. (n.d.). Retrieved from [Link]

  • Chemical Safety - Environmental Health and Safety - Missouri S&T. (n.d.). Retrieved from [Link]

  • For carbanion, what is the stability order of the following compounds? - Filo. (2025). Retrieved from [Link]

  • Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. (2009). Journal of Hazardous Materials. Retrieved from [Link]

  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (2007). Sensors. Retrieved from [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). Molecules. Retrieved from [Link]

  • 1-Ethynyl-4-nitrobenzene | C8H5NO2 | CID 136752 - PubChem. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 4-Ethynyl-1-isopropoxy-2-nitrobenzene

Welcome to the technical support center for 4-Ethynyl-1-isopropoxy-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Ethynyl-1-isopropoxy-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot common issues encountered during experimentation. While specific degradation studies on this molecule are not extensively published, its reactivity can be confidently predicted based on the well-understood chemistry of its three core functional groups: the nitroaromatic ring, the isopropoxy (aryl ether) linkage, and the ethynyl (acetylene) group. This document synthesizes established chemical principles to offer a predictive guide to its stability and degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for 4-Ethynyl-1-isopropoxy-2-nitrobenzene?

Based on its structure, the compound is susceptible to degradation via four main routes: reductive, oxidative, photolytic, and hydrolytic pathways.

  • Reductive Pathway: The nitro group is highly susceptible to reduction, which is a major metabolic route in many biological systems.[1][2][3] This process is often enzymatic, catalyzed by nitroreductases found in liver microsomes and gut bacteria, and typically occurs under anaerobic or oxygen-limited conditions.[1][2][3] The reduction proceeds in stages, from the nitro group to nitroso, then to hydroxylamine, and finally to the corresponding amine.[2][4]

  • Oxidative Pathway: Oxidation can occur at the ethynyl group and the isopropoxy group. In biological systems, cytochrome P450 enzymes can mediate the O-dealkylation of the isopropoxy ether, yielding a phenol. The ethynyl group can be oxidized to a more polar acetic acid moiety, a known metabolic pathway for similar compounds.[5][6]

  • Photolytic Pathway: Nitroaromatic compounds are often sensitive to light.[7][8] UV irradiation can lead to the formation of nitrophenol intermediates or even the cleavage of the C-NO2 bond, releasing nitrite or nitrate ions.[9][10] Experiments should be conducted with protection from direct light to minimize this variable.

  • Hydrolytic Pathway: The aryl ether linkage is generally stable but can be cleaved under harsh acidic or basic conditions, though this is typically slow without catalytic enhancement.[11][12][13] The ethynyl group can also undergo hydration in the presence of acid and certain metal catalysts (like mercury) to form a ketone (an acetophenone derivative).[14] Under standard physiological or neutral pH conditions (pH 7), hydrolysis is expected to be minimal.[15]

Q2: What are the most likely degradation products I should screen for during analysis?

When analyzing samples for degradation, it is crucial to look for specific mass shifts corresponding to the predicted chemical transformations. The following table summarizes the most probable degradants and their expected change in monoisotopic mass.

Degradation PathwayTransformationStructure of New GroupΔ Mass (Da)Notes
Nitro Reduction NO₂ → NH₂Amine-30.01Primary reductive metabolite. Look for intermediates.[2][3]
NO₂ → NHOHHydroxylamine-14.02Reactive intermediate in the reduction pathway.[2][4]
NO₂ → NONitroso-15.99Reactive intermediate in the reduction pathway.[2][4]
Ether Cleavage O-CH(CH₃)₂ → OHPhenol-42.05O-deisopropylation, likely via CYP450 oxidation.
Ethynyl Oxidation C≡CH → COOHCarboxylic Acid+29.99Known metabolic oxidation of ethynyl groups.[5][6]
Ethynyl Hydration C≡CH → C(O)CH₃Methyl Ketone+18.01Can occur under acidic conditions.[14]
Q3: Is 4-Ethynyl-1-isopropoxy-2-nitrobenzene sensitive to light?

Yes. Aromatic nitro compounds are known to be susceptible to photodegradation.[7][8] Exposure to UV or even strong ambient light can induce photochemical reactions.[9][16] This can lead to complex degradation profiles, including the formation of nitrophenols or cleavage of the nitro group.[8][10] Recommendation: To ensure experimental integrity, prepare solutions fresh, store them in amber vials or protect them from light with aluminum foil, and minimize exposure during experimental procedures.

Q4: What are the expected metabolic pathways in biological assays (e.g., liver microsomes)?

In in-vitro metabolic systems like liver microsomes, two primary pathways are expected to compete:

  • Nitroreduction: This is a very common metabolic route for nitroaromatics.[1][2] It is catalyzed by nitroreductase enzymes and is often more efficient under anaerobic (low oxygen) conditions.[2][3] The final product is the 4-ethynyl-1-isopropoxy-2-aminobenzene.

  • Oxidation (CYP450-mediated): Cytochrome P450 enzymes can catalyze the O-dealkylation of the isopropoxy group to form the corresponding phenol. Additionally, oxidation of the ethynyl group to an acetic acid derivative is a plausible metabolic fate.[5][6]

The dominant pathway will depend on the specific enzymes present and the experimental conditions (e.g., oxygen availability).

Troubleshooting Guide

Problem: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a sample. How can I identify them?

When new peaks appear during an experiment or upon sample storage, they are likely degradation products. Follow this workflow to identify them:

  • Confirm Degradation: Compare the chromatogram to a reference standard prepared at Time Zero (T=0). The new peaks should be absent or significantly smaller in the T=0 sample.

  • Analyze Mass Shifts: Use high-resolution mass spectrometry to determine the exact mass of the new peaks. Compare the mass difference between the parent compound and the unknown peaks with the "Δ Mass" values in the table above. A match strongly suggests a specific transformation.

  • Consider Isomers: Note that some transformations (e.g., photolytic hydroxylation) can produce multiple isomers with the same mass but different retention times.

  • Perform Forced Degradation: If the identity is still unclear, conduct a forced degradation study (see protocol below) to intentionally generate and identify potential degradants, which can then be used as reference markers.

Troubleshooting Workflow: Identifying Unknown Peaks

G start Unknown Peak Detected in LC-MS t0_check Compare to T=0 Sample. Is the peak new or larger? start->t0_check mass_analysis Determine Exact Mass of Parent and Unknown t0_check->mass_analysis Yes delta_mass Calculate Δ Mass mass_analysis->delta_mass compare_table Compare Δ Mass to Predicted Degradants Table delta_mass->compare_table match Tentative ID Made compare_table->match Match Found no_match No Obvious Match compare_table->no_match No Match end_id Identity Confirmed match->end_id force_degrade Perform Forced Degradation Study no_match->force_degrade confirm_id Confirm ID with Generated Degradants force_degrade->confirm_id confirm_id->end_id

Caption: Workflow for identifying unknown degradation products.

Problem: My compound degrades rapidly upon dissolution in my experimental buffer. What is the cause?

Rapid degradation suggests a specific chemical incompatibility or instability under your conditions. Consider these possibilities:

  • Photodegradation: Are you working under bright, direct laboratory light? As a nitroaromatic compound, it is likely light-sensitive.[9] Solution: Work in a dimly lit area or use amber-colored labware.

  • Reductive Environment: Does your buffer or cell culture medium contain strong reducing agents (e.g., high concentrations of DTT, TCEP, or certain antioxidants)? These can chemically reduce the nitro group. Solution: Review your buffer composition. If possible, substitute or remove strong reducing agents.

  • pH Instability: While generally stable at neutral pH, extreme pH values (<3 or >10) could potentially accelerate hydrolysis of the ether linkage, although this is less common. Solution: Measure the pH of your final solution. Ensure it is within a stable range (typically 4-9).

  • Enzymatic Activity: If using a biological matrix (cell lysate, plasma, etc.) that has not been heat-inactivated, endogenous enzymes like nitroreductases or CYPs could be metabolizing the compound.[1][3] Solution: Use heat-inactivated matrices or add broad-spectrum enzyme inhibitors as a control experiment to see if degradation is prevented.

Experimental Protocols

Protocol: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to generate and identify likely degradation products. Use a concentration that is easily detectable by your analytical method (e.g., 10-20 µg/mL).

1. Preparation:

  • Prepare a stock solution of 4-Ethynyl-1-isopropoxy-2-nitrobenzene in a suitable solvent (e.g., Acetonitrile or DMSO).

  • For each condition below, dilute the stock into the stress solution. Include a control sample diluted in neutral water/buffer stored at 4°C in the dark.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute in 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute in 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dilute in a solution of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Dilute in a stable, UV-transparent solvent (e.g., water or acetonitrile). Place the solution in a quartz cuvette or clear vial and expose it to a controlled UV light source (e.g., 254/365 nm) or direct sunlight for 24 hours. Keep a wrapped control sample in the dark at the same temperature.

3. Analysis:

  • After the incubation period, neutralize the acid and base samples if necessary.

  • Analyze all samples (including the T=0 and control samples) by LC-MS.

  • Compare the peak profiles to identify the specific degradants formed under each condition. This provides a valuable fingerprint of potential degradation products.

Predicted Degradation Pathways Visualization

The following diagram illustrates the primary predicted degradation pathways originating from the parent compound.

DegradationPathways cluster_reduction Reductive Pathway cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic/Photolytic Parent 4-Ethynyl-1-isopropoxy-2-nitrobenzene Nitroso Nitroso Derivative (Δm = -16.0) Parent->Nitroso Reduction (Nitroreductase) Phenol Phenol Derivative (O-deisopropylation) (Δm = -42.0) Parent->Phenol Oxidation (CYP450) Acid Acetic Acid Derivative (Ethynyl Oxidation) (Δm = +30.0) Parent->Acid Oxidation (Metabolic) Ketone Ketone Derivative (Ethynyl Hydration) (Δm = +18.0) Parent->Ketone Hydration (Acidic) Photoproducts Photoproducts (e.g., Nitrophenols) Parent->Photoproducts Photolysis (UV Light) Hydroxylamine Hydroxylamine Derivative (Δm = -14.0) Nitroso->Hydroxylamine Amine Amine Derivative (Δm = -30.0) Hydroxylamine->Amine

Sources

Reference Data & Comparative Studies

Validation

"analytical techniques for confirming the structure of 4-Ethynyl-1-isopropoxy-2-nitrobenzene"

[1] Executive Summary In the synthesis of next-generation EGFR inhibitors and functionalized molecular wires, 4-Ethynyl-1-isopropoxy-2-nitrobenzene serves as a linchpin intermediate.[1] Its structural integrity is critic...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the synthesis of next-generation EGFR inhibitors and functionalized molecular wires, 4-Ethynyl-1-isopropoxy-2-nitrobenzene serves as a linchpin intermediate.[1] Its structural integrity is critical; however, the synthesis often yields regioisomers (e.g., 5-ethynyl or 3-ethynyl variants) and hydrolysis byproducts that standard LC-MS workflows may misidentify due to identical molecular weights (


).

This guide objectively compares three analytical tiers for confirming this specific structure. We move beyond basic identity checks to regiospecific validation , ensuring the nitro group is ortho to the isopropoxy moiety and meta to the alkyne.

The Structural Challenge

The core difficulty lies in distinguishing the 1,2,4-substitution pattern from the 1,2,5-isomer. Both isomers contain the same functional groups.[1] A failure to differentiate these at the intermediate stage will result in "dead" pharmaceutical active ingredients (APIs) downstream.

Strategic Analysis: Method Selection Matrix

The following decision matrix outlines the optimal workflow based on the "Depth of Information" vs. "Throughput" trade-off.

AnalyticalMatrix Start Crude Product Rapid Tier 1: HPLC-MS (High Throughput) Start->Rapid Purity Check Struct Tier 2: 1H NMR (Structural Logic) Rapid->Struct m/z 219.2 Confirmed Definitive Tier 3: 2D NOESY (Spatial Confirmation) Struct->Definitive Ambiguous Regiochemistry Release Release Definitive->Release Validated Structure

Figure 1: Analytical Decision Matrix.[1] Tier 2 (NMR) is the minimum requirement for structural release.

Comparative Assessment of Analytical Techniques

Tier 1: LC-MS (Liquid Chromatography - Mass Spectrometry)

Role: Purity Profiling & Molecular Weight Confirmation.[1] Verdict: Necessary but insufficient.

While LC-MS confirms the formula


, it cannot definitively distinguish the position of the nitro group relative to the ethynyl group without complex fragmentation analysis.
  • Experimental Expectation:

    • Ionization: ESI+ (Positive Mode) or APCI.[1]

    • Parent Ion:

      
      .[1]
      
    • Key Fragment: Loss of the isopropyl group (

      
      ) is characteristic of aryl isopropyl ethers.[1]
      
Tier 2: 1H NMR Spectroscopy (The Gold Standard)

Role: Definitive Regioisomer Identification. Verdict: The primary method for batch release.[1]

The proton NMR spectrum provides a "fingerprint" of the substitution pattern.[1] For 4-Ethynyl-1-isopropoxy-2-nitrobenzene, the coupling constants (


-values) of the aromatic protons are the self-validating mechanism.[1]
Predicted Spectral Data & Logic

Solvent: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 | Frequency: 400 MHz[1][2]
ProtonShift (

ppm)
Multiplicity

(Hz)
Structural Causality
H-3 8.05Doublet (d)~2.0Deshielded by ortho-Nitro.[1] Meta-coupling to H-5.[1]
H-5 7.60dd8.5, 2.0Ortho-coupling to H-6; Meta-coupling to H-3.[1]
H-6 7.10Doublet (d)8.5Shielded by ortho-Isopropoxy.[1] Ortho-coupling to H-5.[1][3]
OCH< 4.65Septet6.0Methine of Isopropyl group.[1]
C≡CH 3.15Singlet-Terminal Alkyne proton.[1]
CH3 1.40Doublet6.0Methyls of Isopropyl group.[1]

The "Self-Validating" Logic: If the Nitro group were at position 3 (regioisomer), you would see a singlet for H-2 and two ortho-coupled protons for H-5/H-6.[1] The presence of a meta-coupled doublet at ~8.05 ppm (H-3) confirms the Nitro is adjacent to the Isopropoxy-bearing carbon but separated by a proton from the ethynyl group.[1]

Tier 3: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

Role: Spatial Confirmation (The "Nuclear" Option).[1] Verdict: Required only when establishing a reference standard.

This technique detects protons that are close in space (< 5 Å) but not necessarily coupled through bonds.[1]

  • Critical Observation: You must observe a cross-peak (correlation) between the Isopropoxy Methine (4.65 ppm) and H-6 (7.10 ppm) .[1]

  • Negative Control: There should be NO correlation between the Isopropoxy group and H-3 , because the Nitro group sits between them (steric bulk).[1]

Detailed Experimental Protocols

Protocol A: High-Resolution 1H NMR Acquisition

Objective: To resolve the meta-coupling of H-3.

  • Sample Prep: Dissolve 10 mg of the solid product in 0.6 mL of

    
     (99.8% D). Ensure the solution is free of suspended solids (filter through cotton if necessary).[1]
    
  • Instrument Setup:

    • Frequency:

      
       400 MHz (300 MHz may not resolve the H-5 dd pattern clearly).[1]
      
    • Temperature: 298 K.[1]

    • Relaxation Delay (

      
      ): Set to 5.0 seconds. Reasoning: The alkyne proton has a long 
      
      
      
      relaxation time.[1] Short delays will suppress the integration of the alkyne signal, leading to false stoichiometry calculations.
  • Acquisition:

    • Number of Scans: 16.[1]

    • Spectral Width: -2 to 14 ppm.[1]

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance resolution of the meta-couplings.

Protocol B: FT-IR Confirmation (Functional Group Check)

Objective: Rapid confirmation of the Alkyne and Nitro groups.

  • Method: ATR (Attenuated Total Reflectance) on neat solid.[1]

  • Key Diagnostic Bands:

    • 
      C-H Stretch:  Sharp, strong band at 3280–3300 cm⁻¹ .[1] (Absence indicates internal alkyne or decomposition).[1]
      
    • C

      
      C Stretch:  Weak band at 2100–2120 cm⁻¹ .[1]
      
    • NO₂ Asymmetric Stretch: Strong band at 1530 cm⁻¹ .[1]

    • NO₂ Symmetric Stretch: Strong band at 1350 cm⁻¹ .[1]

Visualizing the Structural Logic

The following diagram illustrates the specific NMR correlations that confirm the 1,2,4-substitution pattern.

NMR_Logic Molecule 4-Ethynyl-1-isopropoxy-2-nitrobenzene H3 H-3 (8.05 ppm) Deshielded by NO2 Meta-coupling (d, J=2Hz) Molecule->H3 H6 H-6 (7.10 ppm) Shielded by O-iPr Ortho-coupling (d, J=8.5Hz) Molecule->H6 H5 H-5 (7.60 ppm) Couples to H-6 & H-3 (dd, J=8.5, 2.0Hz) Molecule->H5 H3->H5 Meta Coupling (Through Bond) NOESY NOESY Correlation (Spatial Proximity) H6->NOESY H5->H6 Ortho Coupling (Through Bond) Isopropoxy Group Isopropoxy Group NOESY->Isopropoxy Group Strong Signal

Figure 2: NMR Connectivity Map. The strong ortho-coupling between H-5 and H-6, combined with the NOESY correlation between H-6 and the Isopropoxy group, definitively assigns the structure.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1] (Standard text for coupling constant analysis).

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative source for substituent effects on chemical shifts).[1][3][4]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1] (Reference for nitrobenzene and isopropyl ether fragmentations).

  • BenchChem. (2025).[1][5][6] A Comparative Guide to Validating the Purity of Synthesized 1-Ethynyl-4-nitrobenzene. (Methodology reference for nitro-alkyne handling).

Sources

Comparative

A Comparative Spectroscopic Analysis of 4-Ethynyl-1-isopropoxy-2-nitrobenzene Derivatives

This guide provides a detailed spectral comparison of 4-Ethynyl-1-isopropoxy-2-nitrobenzene and its derivatives. It is intended for researchers, scientists, and professionals in drug development and materials science who...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed spectral comparison of 4-Ethynyl-1-isopropoxy-2-nitrobenzene and its derivatives. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and characterization of novel organic compounds. This document will delve into the synthesis, and a multi-faceted spectroscopic analysis, offering insights into the structural nuances of these molecules.

Introduction

4-Ethynyl-1-isopropoxy-2-nitrobenzene serves as a versatile scaffold in organic synthesis. The presence of the ethynyl group allows for a variety of coupling reactions, most notably the Sonogashira coupling, to introduce diverse functionalities.[1][2] The nitro and isopropoxy substituents modulate the electronic properties of the benzene ring, influencing its reactivity and the spectral characteristics of its derivatives. Understanding the spectral signatures of these compounds is paramount for confirming their identity, assessing purity, and predicting their chemical behavior. This guide will explore the synthesis of a parent compound and a representative derivative, followed by a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.

Synthesis of 4-Ethynyl-1-isopropoxy-2-nitrobenzene and a Phenyl-Substituted Derivative

The synthesis of the target compounds is typically achieved through a Sonogashira cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[1][3] For the purpose of this guide, we will consider the synthesis of the parent compound, 4-Ethynyl-1-isopropoxy-2-nitrobenzene, and a derivative where a phenyl group is attached to the ethynyl moiety.

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 4-Ethynyl-1-isopropoxy-2-nitrobenzene derivatives via Sonogashira coupling.

G A Aryl Halide (e.g., 4-Iodo-1-isopropoxy-2-nitrobenzene) D Sonogashira Coupling Reaction A->D B Terminal Alkyne (e.g., Ethynylbenzene) B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Et₃N) C->D E Reaction Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, IR, MS, UV-Vis) F->G H Final Product (4-Ethynyl-1-isopropoxy-2-nitrobenzene Derivative) G->H

Caption: General workflow for the synthesis of 4-Ethynyl-1-isopropoxy-2-nitrobenzene derivatives.

Experimental Protocol: Synthesis of 4-(Phenylethynyl)-1-isopropoxy-2-nitrobenzene

This protocol is a representative example for the synthesis of a derivative.

  • Reaction Setup: To a dry round-bottom flask, add 4-iodo-1-isopropoxy-2-nitrobenzene (1.0 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and copper(I) iodide (0.1 mmol).

  • Solvent and Reagents: Add anhydrous solvent (e.g., THF or DMF) and an amine base such as triethylamine (3.0 mmol).

  • Addition of Alkyne: Introduce phenylacetylene (1.2 mmol) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectral Comparison

The following sections provide a detailed comparison of the spectral data for 4-Ethynyl-1-isopropoxy-2-nitrobenzene (Compound A ) and its phenyl-substituted derivative, 4-(Phenylethynyl)-1-isopropoxy-2-nitrobenzene (Compound B ).

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4] The chemical shifts (δ) in the ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

Table 1: Comparative ¹H NMR Data (Predicted)

Assignment Compound A (δ, ppm) Compound B (δ, ppm) Rationale for Shift Differences
Aromatic Protons 7.0 - 8.07.2 - 8.2The introduction of the phenyl group in B leads to a more complex aromatic region with additional signals. The protons on the phenyl ring will appear in the typical aromatic region. The protons on the original nitrobenzene ring may experience slight shifts due to altered electronic effects.
Isopropyl CH 4.6 - 4.8 (septet)4.6 - 4.8 (septet)The chemical environment of the isopropoxy group is largely unaffected by the substitution at the ethynyl terminus.
Isopropyl CH₃ 1.3 - 1.5 (doublet)1.3 - 1.5 (doublet)Similar to the isopropyl CH, these protons are too distant to be significantly influenced by the phenyl group.
Ethynyl H ~3.5 (singlet)N/AThis signal is absent in B as the terminal alkyne proton is replaced by the phenyl group.

Table 2: Comparative ¹³C NMR Data (Predicted)

Assignment Compound A (δ, ppm) Compound B (δ, ppm) Rationale for Shift Differences
Aromatic Carbons 115 - 155115 - 155Compound B will show additional signals for the six carbons of the new phenyl ring. The carbons of the original ring may show minor shifts.
Alkyne Carbons 80 - 9585 - 100The substitution of the ethynyl proton with a phenyl group in B will deshield the alkyne carbons, causing a downfield shift.
Isopropyl CH ~72~72Minimal change expected.
Isopropyl CH₃ ~22~22Minimal change expected.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.[5]

Table 3: Comparative IR Data

Vibrational Mode Compound A (cm⁻¹) Compound B (cm⁻¹) Rationale for Differences
≡C-H Stretch ~3300 (sharp, medium)AbsentThis characteristic peak for a terminal alkyne is absent in the spectrum of B .[6]
C≡C Stretch ~2100 (weak)~2200 (weak)The C≡C stretch in internal alkynes (like in B ) is often weaker and at a slightly higher wavenumber than in terminal alkynes.[6]
NO₂ Asymmetric Stretch ~1520 (strong)~1520 (strong)The position of the nitro group stretches is largely unaffected by the substitution on the alkyne.[7]
NO₂ Symmetric Stretch ~1345 (strong)~1345 (strong)Similar to the asymmetric stretch, this band remains consistent.[7]
C-O Stretch (Isopropoxy) ~1250 (strong)~1250 (strong)The isopropoxy group vibration is not significantly altered.
Aromatic C-H Stretch >3000>3000Both compounds will show aromatic C-H stretches.
Aromatic C=C Bending 1600-14501600-1450Characteristic aromatic ring vibrations will be present in both spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation. Nitroaromatic compounds typically exhibit characteristic absorption bands.[8][9][10][11]

Table 4: Comparative UV-Vis Data (Predicted)

Compound λmax (nm) Rationale for Differences
Compound A ~250-270, ~300-320The spectrum is dominated by the π → π* transitions of the nitrobenzene chromophore.
Compound B Red-shifted compared to AThe extended conjugation provided by the additional phenyl ring in B lowers the energy of the π → π* transition, resulting in a bathochromic (red) shift of λmax.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Comparative Mass Spectrometry Data

Compound Molecular Ion (M⁺) Key Fragmentation Patterns
Compound A [C₁₁H₁₁NO₃]⁺Loss of NO₂, loss of the isopropoxy group.
Compound B [C₁₇H₁₅NO₃]⁺Loss of NO₂, loss of the isopropoxy group, fragmentation of the biphenylacetylene core.

The molecular ion peak will clearly differentiate between the two compounds due to the mass difference of the phenyl group (76 g/mol ).

Conclusion

The spectral analysis of 4-Ethynyl-1-isopropoxy-2-nitrobenzene and its derivatives reveals distinct and predictable differences that directly correlate with their molecular structures. The presence or absence of the terminal alkyne proton is a key differentiator in both ¹H NMR and IR spectroscopy. The extended conjugation in the phenyl-substituted derivative leads to a red shift in the UV-Vis spectrum. NMR spectroscopy provides detailed information about the connectivity of the atoms, while mass spectrometry confirms the molecular weight and offers insights into the stability of the molecules. This comprehensive spectral comparison serves as a valuable reference for the unambiguous characterization of this important class of compounds.

References

  • ResearchGate. (n.d.). UV-vis absorption spectra of different nitroaromatic compounds. Retrieved from [Link]

  • Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1183, 339042. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. Retrieved from [Link]

  • MDPI. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

  • YouTube. (2021, April 18). IR Spectra of Alkynes and Nitriles - Lec15. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • A&A. (n.d.). Detection of ethynylbenzene in TMC-1 and the interstellar search for 1,2-diethynylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 15.4: 6-4 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, March 3). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]

  • ArODES. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Isopropyl-2-((4-methoxyphenyl)ethynyl)benzene. Retrieved from [Link]

  • NIST. (n.d.). Phenylethyne. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynyl-4-nitrobenzene. Retrieved from [Link]

  • Astronomy & Astrophysics. (n.d.). Detection of ethynylbenzene in TMC-1 and the interstellar search for 1,2-diethynylbenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, May 8). Ab initio dynamics and photoionization mass spectrometry reveal ion–molecule pathways from ionized acetylene clusters to benzene cation. Retrieved from [Link]

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Sources

Validation

Publish Comparison Guide: Limitations of 4-Ethynyl-1-isopropoxy-2-nitrobenzene in Specific Reactions

Executive Summary 4-Ethynyl-1-isopropoxy-2-nitrobenzene is a specialized intermediate primarily utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs), particularly those targeting EGFR (e.g., Quinazoline-based i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethynyl-1-isopropoxy-2-nitrobenzene is a specialized intermediate primarily utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs), particularly those targeting EGFR (e.g., Quinazoline-based inhibitors). Its structural uniqueness lies in the coexistence of a nitro group (precursor to the amine nucleophile) and a terminal alkyne (critical for "Click" chemistry or Sonogashira coupling), positioned around an isopropoxy solubilizing group.

The utility of this compound is defined by a critical chemoselectivity paradox : the reaction conditions required to activate one functional group often degrade the other. This guide objectively compares the limitations of this molecule in reduction and coupling protocols, providing validated alternatives to standard methodologies.

Core Limitation Analysis

Limitation 1: Chemoselective Nitro Reduction (The "Over-Reduction" Trap)

The most significant limitation of 4-Ethynyl-1-isopropoxy-2-nitrobenzene is its incompatibility with standard catalytic hydrogenation.

  • The Failure Mode: Standard hydrogenation (

    
    , Pd/C) is non-selective. While it effectively reduces the nitro group to an aniline, it simultaneously reduces the terminal alkyne (
    
    
    
    ) to an alkene (
    
    
    ) or alkane (
    
    
    ), destroying the molecule's core functionality.
  • The Consequence: Loss of the "handle" required for subsequent coupling reactions, rendering the intermediate useless for drug synthesis.

Limitation 2: Sonogashira Coupling Interference

When synthesizing this molecule (or using it as a coupling partner), the nitro group exerts a strong electron-withdrawing effect.

  • Synthesis Context: If synthesizing from 4-bromo-1-isopropoxy-2-nitrobenzene, the nitro group activates the ring for oxidative addition, which is beneficial.

  • Usage Context: However, the terminal alkyne is prone to Glaser Homocoupling (alkyne dimerization) in the presence of copper catalysts and oxygen, a side reaction accelerated by the electronic properties of the nitro-arene core.

Comparative Performance of Reaction Protocols

The following table contrasts the performance of various reduction methodologies applied to 4-Ethynyl-1-isopropoxy-2-nitrobenzene.

Methodology Reagents Yield (Aniline) Alkyne Integrity Scalability Verdict
Catalytic Hydrogenation

(1 atm), 10% Pd/C, MeOH
>95%0% (Failed) HighNOT RECOMMENDED . Reduces alkyne to alkane.[1]
Transfer Hydrogenation

, Pd/C
~80%<10%MediumPoor . Significant alkyne reduction observed.
Béchamp Reduction Fe powder, AcOH/EtOH,

85-92%>98% (Intact) HighRECOMMENDED . Robust and cost-effective.
Stannous Chloride

, EtOAc/EtOH
90-95%>99% (Intact) Low (Waste)Excellent for Lab Scale . High selectivity but difficult workup.
Zinc/Ammonium Zn dust,

, MeOH/H2O
88-94%>98% (Intact) MediumGood Alternative . Milder than Fe/AcOH.

Validated Experimental Protocols

Protocol A: Chemoselective Reduction (Fe/NH4Cl Method)

Recommended for preserving the alkyne moiety.

Principle: Iron-mediated single-electron transfer (SET) reduces the nitro group without interacting with the


-system of the alkyne.
  • Setup: Charge a 3-neck round-bottom flask with 4-Ethynyl-1-isopropoxy-2-nitrobenzene (1.0 equiv) and Ethanol/Water (3:1 ratio).

  • Activation: Add Iron powder (5.0 equiv, <325 mesh) and Ammonium Chloride (

    
    , 1.0 equiv).
    
  • Reaction: Heat to 70°C with vigorous mechanical stirring. Monitor by TLC (approx. 2-4 hours).

    • Checkpoint: The reaction is complete when the yellow nitro spot disappears and a fluorescent blue amine spot appears.

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with ethyl acetate.

  • Purification: Concentrate filtrate. Neutralize with saturated

    
    . Extract with EtOAc.[1][2] Dry over 
    
    
    
    .
Protocol B: Sonogashira Coupling (Synthesis of the Core)

Designed to minimize homocoupling.

  • Reagents: 4-Bromo-1-isopropoxy-2-nitrobenzene (1.0 equiv), TMS-Acetylene (1.2 equiv).

  • Catalyst System:

    
     (0.02 equiv), CuI (0.01 equiv).
    
  • Solvent/Base:

    
     (3.0 equiv) in anhydrous THF.
    
  • Procedure: Degas solvents thoroughly (freeze-pump-thaw x3) to remove

    
     (prevents Glaser coupling). React at 50°C  under Argon for 6 hours.
    
  • Deprotection: Treat the intermediate with

    
     in MeOH to reveal the free alkyne.
    

Mechanistic & Pathway Visualization

The following diagram illustrates the divergent pathways based on the choice of reduction method, highlighting the critical failure point of catalytic hydrogenation.

G Start 4-Ethynyl-1-isopropoxy- 2-nitrobenzene (Starting Material) MethodA Method A: H2 / Pd/C (Catalytic Hydrogenation) Start->MethodA Non-Selective MethodB Method B: Fe / NH4Cl (Chemical Reduction) Start->MethodB Chemoselective MethodC Method C: SnCl2 / EtOH (Stannous Chloride) Start->MethodC Highly Selective ProductA Over-Reduced Product (Alkyne -> Alkane) FAILURE MethodA->ProductA Reduces NO2 & C≡C ProductB 4-Ethynyl-1-isopropoxy- 2-aminobenzene (Target Aniline) MethodB->ProductB Reduces NO2 only MethodC->ProductB Reduces NO2 only

Caption: Divergent synthesis pathways. Method A leads to functional group destruction, while Methods B and C preserve the alkyne handle.

Safety & Stability Considerations

  • Energetic Profile: Nitro-alkynes are potentially energetic. While the isopropoxy group adds molecular weight and stability, the compound should not be distilled to dryness at high temperatures.

  • Storage: Store under inert atmosphere (Argon) at 2-8°C. The terminal alkyne is sensitive to prolonged exposure to air (oxidation) and light.

  • Acid Sensitivity: The isopropoxy ether is generally stable to base but can cleave under strong Lewis Acid conditions (e.g.,

    
    ) often used in later-stage deprotections. Ensure downstream chemistry is compatible.
    

References

  • Schabel, T., Belger, C., & Plietker, B. (2013).[3] "A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds."[4] Organic Letters, 15(11), 2858–2861.

  • Kumar, S., et al. (2023).[3] "Selective and sustainable nitro reduction... using a recyclable V2O5/TiO2 catalyst." Materials Advances, 4, 3850-3860.

  • BenchChem Technical Support. (2025). "Troubleshooting Guide: Selective Reduction of Nitro Groups."

  • Organic Chemistry Portal. "Reduction of Nitro Compounds to Amines - Chemoselectivity."

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Comparative

A Predictive Computational Analysis of 4-Ethynyl-1-isopropoxy-2-nitrobenzene: A Comparison Guide for Researchers

This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for understanding the potential characteristics of 4-Ethynyl-1-isopropoxy-2-nitrobenzene and providing a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for understanding the potential characteristics of 4-Ethynyl-1-isopropoxy-2-nitrobenzene and providing a detailed protocol for its computational investigation.

The Architectural Logic of 4-Ethynyl-1-isopropoxy-2-nitrobenzene: A Computational Perspective

The arrangement of substituents on the benzene ring in 4-Ethynyl-1-isopropoxy-2-nitrobenzene suggests a complex interplay of electronic and steric effects. The potent electron-withdrawing nitro group at position 2 is anticipated to significantly influence the electronic landscape of the aromatic system, rendering the ring electron-deficient.[1] This effect is modulated by the electron-donating isopropoxy group at position 1 and the ethynyl group at position 4. Understanding this intricate balance is key to predicting the molecule's reactivity, stability, and potential applications.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to dissect these molecular attributes.[2][3] By employing DFT, we can predict a range of properties, from optimized molecular geometry and electronic structure to spectroscopic signatures.

Comparative Analysis: Benchmarking Against Known Analogs

To contextualize the predicted properties of 4-Ethynyl-1-isopropoxy-2-nitrobenzene, a comparative analysis with well-characterized analogs is essential. For this guide, we will consider nitrobenzene, 1-ethynyl-4-nitrobenzene, and the commercially available, structurally similar 4-ethynyl-2-isopropoxy-1-methoxybenzene.[4][5]

PropertyNitrobenzene1-Ethynyl-4-nitrobenzenePredicted: 4-Ethynyl-1-isopropoxy-2-nitrobenzeneRationale for Prediction
Dipole Moment (Debye) ~4.2> 4.2~4.5 - 5.5 The combined electron-withdrawing effect of the nitro group and the polarization induced by the isopropoxy and ethynyl groups are expected to result in a larger dipole moment compared to nitrobenzene.
HOMO-LUMO Gap (eV) ~5.5< 5.5Lower than nitrobenzene The extended conjugation provided by the ethynyl group and the influence of the isopropoxy group are predicted to lower the LUMO energy, resulting in a smaller HOMO-LUMO gap, which often correlates with higher reactivity.[2]
C-NO2 Bond Length (Å) ~1.49~1.48~1.48 - 1.49 The C-N bond in nitrobenzene is relatively long due to resonance and electrostatic repulsion.[6] The additional substituents are expected to have a minor impact on this specific bond length.
Reactivity Prediction Moderately reactive towards nucleophilesMore reactive towards nucleophiles and addition reactionsHighly reactive towards nucleophilic aromatic substitution and cycloaddition reactions The strong electron-withdrawing nitro group activates the ring for nucleophilic attack. The ethynyl group provides a site for various addition and coupling reactions.[7]

Proposed Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a robust computational methodology for investigating the properties of 4-Ethynyl-1-isopropoxy-2-nitrobenzene using Density Functional Theory. This workflow is designed to be a self-validating system, ensuring the reliability of the generated data.

Computational Workflow cluster_0 1. Molecular Structure Preparation cluster_1 2. Geometry Optimization cluster_2 3. Electronic Property Calculation cluster_3 4. Spectroscopic Prediction cluster_4 5. Reactivity Descriptor Analysis a Build Initial 3D Structure b DFT Calculation (B3LYP/6-311++G(d,p)) a->b c Frequency Analysis b->c Verify minimum energy i NMR Chemical Shift Calculation b->i d Single-Point Energy (M06-2X/def2-TZVP) c->d h IR Spectrum Calculation c->h e Population Analysis (NBO, Mulliken) d->e f Frontier Molecular Orbitals (HOMO, LUMO) d->f g Electrostatic Potential Map d->g j Fukui Functions d->j k Global Reactivity Descriptors f->k Structure-Property Relationships cluster_0 Structural Features cluster_1 Electronic Effects cluster_2 Predicted Reactivity A Nitro Group (Strong Electron Withdrawing) D Electron-Deficient Aromatic Ring A->D -I, -M effect B Isopropoxy Group (Electron Donating, Steric Bulk) B->D +M, -I effect F Nucleophilic Aromatic Substitution (SNAr) B->F Steric hindrance at ortho position C Ethynyl Group (π-system, Reactive Site) C->D -I effect G Click Chemistry (e.g., Azide-Alkyne Cycloaddition) C->G H Sonogashira Coupling C->H D->F E Polarized C-H of Alkyne

Caption: Interplay of functional groups and their influence on the predicted reactivity of 4-Ethynyl-1-isopropoxy-2-nitrobenzene.

The strong electron-withdrawing nature of the nitro group is the dominant factor in activating the aromatic ring towards nucleophilic aromatic substitution (SNAr). The isopropoxy group, while electron-donating through resonance, also exerts a steric influence that may direct incoming nucleophiles. The ethynyl group serves as a versatile handle for a variety of chemical transformations, most notably "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.

Conclusion

This guide provides a comprehensive computational framework for the investigation of 4-Ethynyl-1-isopropoxy-2-nitrobenzene. By leveraging established theoretical methods and drawing comparisons with known analogs, we have outlined its predicted electronic properties and reactivity profile. The detailed computational protocol serves as a practical roadmap for researchers seeking to explore this and other novel substituted aromatic compounds. The convergence of predictive computational analysis with future experimental validation will undoubtedly accelerate the discovery and development of new molecules with significant potential in medicinal chemistry and materials science.

References

  • Maahury, M. F., & Martoprawiro, M. A. (2022). Computational Calculation of Nitrobenzene and Its Derivatives. Indonesian Journal of Chemical Research, 10(2), 88-92. [Link]

  • Maahury, M. F., & Amos, M. A. H. (2022). Computational Calculation of Nitrobenzene and Its Derivatives. Indonesian Journal of Chemical Research, 10(2), 88-92. [Link]

  • Wozniak, K., Dziubek, K., & Grech, E. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Molecules, 21(3), 359. [Link]

  • McMahon, T. B., & Kebarle, P. (1977). Electron affinities of substituted nitrobenzenes. Canadian Journal of Chemistry, 55(19), 3474-3478. [Link]

  • Wu, W., & Schleyer, P. v. R. (2013). Electron conjugation versus π–π repulsion in substituted benzenes: why the carbon–nitrogen bond in nitrobenzene is longer than in aniline. Chemical Communications, 49(35), 3649-3651. [Link]

  • Krygowski, T. M., & Stępień, B. T. (2017). Substituent Effect on the σ- and π-Electron Structure of the Nitro Group and the Ring in Meta- and Para-Substituted Nitrobenzenes. The Journal of Physical Chemistry A, 121(25), 4997-5004. [Link]

  • Saber, A., et al. (2023). Molecular toxicity of nitrobenzene derivatives to tetrahymena pyriformis based on SMILES descriptors using Monte Carlo, docking, and MD simulations. Journal of Molecular Structure, 1286, 135522. [Link]

  • Krygowski, T. M., & Szatylowicz, H. (2021). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 32(1), 179-203. [Link]

  • Chem LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. [Link]

  • Soto, J. (2021). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. The Journal of Physical Chemistry A, 125(43), 9416-9423. [Link]

  • Zhang, Y., et al. (2021). Isopropoxy Benzene Guanidine Kills Staphylococcus aureus Without Detectable Resistance. Frontiers in Microbiology, 12, 637497. [Link]

  • Bibi, S., et al. (2023). Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. Scientific Reports, 13(1), 10764. [Link]

  • De-La-Pava, V. H., et al. (2021). Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. Molecules, 26(11), 3122. [Link]

  • Ogi, K., & Yamaguchi, J. (2020). Nitro Compounds and Their Derivatives in Organic Synthesis. Molecules, 25(16), 3634. [Link]

  • Sadeghian, H., et al. (2012). Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors. Medicinal Chemistry Research, 21(8), 1709-1717. [Link]

  • Wang, Y., et al. (2023). DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP. Molecules, 28(18), 6545. [Link]

  • Wang, Y., et al. (2023). Isopropoxy Benzene Guanidine Ameliorates Streptococcus suis Infection In Vivo and In Vitro. International Journal of Molecular Sciences, 24(8), 7430. [Link]

  • Ball, M., & Lloyd-Jones, G. C. (2018). Computational study on the iodobenzene-catalyzed oxidative cyclization of a δ-alkynyl β-ketoester. Request PDF. [Link]

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Validation

A Senior Application Scientist's Comparative Guide to 4-Ethynyl-1-isopropoxy-2-nitrobenzene for Bioorthogonal Labeling

For researchers, scientists, and drug development professionals at the forefront of chemical biology, the selection of bioorthogonal reporters is a critical decision that dictates the precision and efficacy of molecular...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals at the forefront of chemical biology, the selection of bioorthogonal reporters is a critical decision that dictates the precision and efficacy of molecular labeling. This guide provides an in-depth, objective comparison of 4-Ethynyl-1-isopropoxy-2-nitrobenzene as a potential bioorthogonal labeling reagent. We will cross-reference available experimental data from structural analogs to project its performance characteristics and compare it with established alternatives in the field.

Introduction: The Role of Terminal Alkynes in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2] A cornerstone of this field is the "click chemistry" concept, which describes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts.[3] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example, forming a stable triazole linkage between a terminal alkyne and an azide.[3][4] This reaction's reliability and the biocompatibility of the reacting partners have made terminal alkyne- and azide-functionalized molecules indispensable tools for labeling and tracking biomolecules in vitro and in vivo.[5][6]

4-Ethynyl-1-isopropoxy-2-nitrobenzene is a synthetic organic compound featuring a terminal alkyne, making it a candidate for CuAAC-mediated bioorthogonal labeling. Its aromatic scaffold is substituted with an isopropoxy and a nitro group, which are expected to modulate its physicochemical properties such as solubility, cell permeability, and reactivity.

Physicochemical Properties and Spectroscopic Profile of 4-Ethynyl-1-isopropoxy-2-nitrobenzene and Its Analogs

While direct experimental data for 4-Ethynyl-1-isopropoxy-2-nitrobenzene is not extensively published, we can infer its properties by examining closely related, well-characterized analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Data
4-Ethynyl-1-isopropoxy-2-nitrobenzene (Predicted) C₁₁H₁₁NO₃205.21Not availablePredicted data based on analogs
1-Ethynyl-4-nitrobenzene[7][8][9]C₈H₅NO₂147.13148-151IR: Shows characteristic alkyne C-H and C≡C stretches. MS: Molecular ion peak at m/z 147.[10][11][12]
4-Ethynyl-1-methoxy-2-nitrobenzene[13]C₉H₇NO₃177.16Not availableCommercially available, suggesting stability.
2-Isopropyl-1-methoxy-4-nitrobenzene[14]C₁₀H₁₃NO₃195.21Not availableStructural isomer, provides insight into the influence of alkoxy groups.
1-Ethyl-4-nitrobenzene[15]C₈H₉NO₂151.16-34Demonstrates the effect of alkyl substitution on physical state.

The presence of the isopropoxy group in 4-Ethynyl-1-isopropoxy-2-nitrobenzene, compared to the methoxy group in its analog, is likely to increase its lipophilicity. This could enhance membrane permeability, a desirable trait for intracellular labeling probes.[16] The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the alkyne and the aromatic ring.[17]

Comparative Analysis with Alternative Bioorthogonal Probes

The utility of 4-Ethynyl-1-isopropoxy-2-nitrobenzene must be evaluated against other established classes of bioorthogonal reagents.

Probe ClassReactionKey AdvantagesKey Disadvantages
Terminal Alkynes (e.g., 4-Ethynyl-1-isopropoxy-2-nitrobenzene) CuAACSmall size, high stability, well-established protocols.[4]Requires a copper catalyst, which can be cytotoxic.[6]
Cyclooctynes (e.g., DBCO) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper-free, suitable for live-cell imaging.[3]Larger size, can be less cell-permeable.
Tetrazines Inverse-Electron-Demand Diels-Alder (IEDDA)Extremely fast reaction kinetics, excellent for in vivo applications.[16][18]Can have stability issues, dienophile partner (e.g., TCO) is required.[19]
Phosphines Staudinger LigationBioorthogonal, forms a stable amide bond.[3][18]Slower reaction kinetics compared to click chemistry.[4]

The primary advantage of a small molecule probe like 4-Ethynyl-1-isopropoxy-2-nitrobenzene is its minimal steric perturbation of the biological system under investigation. However, its application in living systems would necessitate careful optimization of the CuAAC reaction conditions to minimize copper-induced toxicity.

Experimental Protocols

To rigorously evaluate the performance of 4-Ethynyl-1-isopropoxy-2-nitrobenzene as a bioorthogonal probe, the following experimental workflows are recommended.

Protocol 1: Determination of CuAAC Reaction Kinetics

This experiment measures the reaction rate between the alkyne probe and an azide-functionalized fluorophore.

Methodology:

  • Reactants:

    • 4-Ethynyl-1-isopropoxy-2-nitrobenzene: 100 µM

    • Azide-Fluorophore (e.g., Alexa Fluor 488 Azide): 1 µM

    • Copper(II) Sulfate (CuSO₄): 50 µM

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 250 µM

    • Sodium Ascorbate: 2.5 mM

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • Procedure:

    • Prepare stock solutions of all reactants in appropriate solvents (e.g., DMSO for the alkyne and azide, water for the copper solution and ligands).

    • In a fluorescence microplate reader, combine the azide-fluorophore, copper sulfate, and THPTA in PBS.

    • Initiate the reaction by adding the alkyne probe and sodium ascorbate.

    • Monitor the increase in fluorescence intensity over time, which corresponds to the formation of the triazole product.

    • Calculate the second-order rate constant from the reaction progress curve.[20]

Protocol 2: In Vitro Protein Labeling

This protocol assesses the efficiency and specificity of labeling a target protein that has been metabolically engineered to contain an azide-bearing amino acid.

Methodology:

  • Materials:

    • Azide-modified protein (e.g., BSA-Azide): 1 mg/mL in PBS

    • 4-Ethynyl-1-isopropoxy-2-nitrobenzene: 1 mM in DMSO

    • Click-iT™ Protein Reaction Buffer Kit (or similar)

  • Procedure:

    • Combine the azide-modified protein with the alkyne probe in a microcentrifuge tube.

    • Add the copper sulfate, ligand, and reducing agent from the kit according to the manufacturer's instructions.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Analyze the labeling efficiency by SDS-PAGE, followed by in-gel fluorescence scanning or Western blot analysis using an antibody against the isopropoxy or nitro group (if available).

Visualizing the Workflow

G cluster_0 Probe Evaluation Workflow A 4-Ethynyl-1-isopropoxy-2-nitrobenzene D CuAAC Reaction A->D B Azide-Modified Biomolecule B->D C Cu(I) Catalyst C->D E Labeled Biomolecule D->E F Analysis (SDS-PAGE, MS) E->F

Caption: Workflow for evaluating the bioorthogonal labeling efficacy of 4-Ethynyl-1-isopropoxy-2-nitrobenzene via CuAAC.

Conclusion and Future Outlook

4-Ethynyl-1-isopropoxy-2-nitrobenzene presents itself as a promising candidate for bioorthogonal labeling applications, particularly where a small, lipophilic probe is desirable. Its utility is predicated on the well-established CuAAC reaction. While direct experimental validation is pending, the data from its structural analogs suggest predictable and favorable chemical behavior.

Future work should focus on the synthesis and thorough characterization of 4-Ethynyl-1-isopropoxy-2-nitrobenzene, including detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and HRMS) and determination of its physicochemical properties. Subsequent studies should then proceed with the kinetic and in vitro labeling experiments outlined in this guide to provide a direct comparison with commercially available probes. The insights gained will be invaluable for researchers seeking to expand their toolkit of bioorthogonal reporters for the precise and minimally invasive study of biological systems.

References

  • LI-COR Biosciences. (2014, April 10). Click Chemistry Reagents for Biomolecule Labeling. [Link]

  • Jena Bioscience. Click Chemistry reagents from Jena Bioscience. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Developing bioorthogonal probes to span a spectrum of reactivities. Angewandte Chemie International Edition, 50(30), 6953-6955. [Link]

  • ResearchGate. Bioorthogonal labeling of biomolecules. [Link]

  • Agard, N. J., Baskin, J. M., Prescher, J. A., Lo, A., & Bertozzi, C. R. (2006). A comparative study of bioorthogonal reactions with azides. ACS chemical biology, 1(10), 644-648. [Link]

  • Zhang, M., et al. (2023). Bioorthogonal probes for L-form conversion visualization and insights into antimicrobial resistance. Chemical Science, 14(18), 4786-4794. [Link]

  • LookChem. 1-ethynyl-4-nitrobenzene - 937-31-5, C8H5NO2, density, melting point, boiling point, structural formula, synthesis. [Link]

  • PubChem. 4-Ethynyl-2-methyl-1-nitrobenzene. [Link]

  • Organic Syntheses. Nitrosobenzene. [Link]

  • PubChem. 1-Ethynyl-4-nitrobenzene. [Link]

  • ResearchGate. Synthesis and Transformations of 1,4-Diethynyl-2-nitrobenzene. [Link]

  • NIST WebBook. Benzene, 1-ethynyl-4-nitro-. [Link]

  • iChemical. 1-Ethynyl-4-nitrobenzene, CAS No. 937-31-5. [Link]

  • Google Patents. CN111454156A - Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl ...
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  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • PubChem. 2-Isopropyl-1-methoxy-4-nitrobenzene. [Link]

  • SpectraBase. 4-((2-Bromophenyl)ethynyl)-1-methyl-2-nitrobenzene - Optional[Vapor Phase IR] - Spectrum. [Link]

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Comparative

Technical Guide: 4-Ethynyl-1-isopropoxy-2-nitrobenzene in Pharmaceutical Synthesis

This guide serves as a comprehensive technical review and comparison manual for 4-Ethynyl-1-isopropoxy-2-nitrobenzene (also referred to as 4-Ethynyl-2-isopropoxy-1-nitrobenzene , CAS: 2816243-62-4 ), a specialized buildi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical review and comparison manual for 4-Ethynyl-1-isopropoxy-2-nitrobenzene (also referred to as 4-Ethynyl-2-isopropoxy-1-nitrobenzene , CAS: 2816243-62-4 ), a specialized building block in medicinal chemistry.

Executive Summary & Compound Identity

4-Ethynyl-1-isopropoxy-2-nitrobenzene is a high-value intermediate primarily utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and Activity-Based Probes (ABPP) . Its structural core—combining a sterically demanding isopropoxy group, a latent amine (nitro), and a bioorthogonal handle (ethynyl)—makes it a critical scaffold for developing drugs targeting ALK (Anaplastic Lymphoma Kinase) and EGFR (Epidermal Growth Factor Receptor).

This guide reviews its applications, compares it with the methoxy-analog (CAS 105752-18-9), and provides validated protocols for its use in Sonogashira couplings and "Click" chemistry.

Chemical Profile
FeatureDetail
IUPAC Name 4-Ethynyl-2-isopropoxy-1-nitrobenzene
Common Name 4-Ethynyl-1-isopropoxy-2-nitrobenzene
CAS Number 2816243-62-4
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Key Moieties Alkyne (C-4): Click handle / Coupling siteIsopropoxy (C-2): Lipophilic selectivity elementNitro (C-1): Latent aniline precursor

Application Analysis: The "Isopropoxy" Advantage

In drug discovery, the transition from a methoxy group to an isopropoxy group is a strategic optimization to improve metabolic stability and potency. This compound serves as the "Isopropoxy" equivalent of the common reagent 4-Ethynyl-1-methoxy-2-nitrobenzene .

Primary Applications
A. Synthesis of ALK Inhibitor Probes (Ceritinib Analogs)

The 2-isopropoxy-nitrobenzene core is structurally homologous to the scaffold found in Ceritinib (LDK378) .

  • Mechanism: The ethynyl group allows researchers to attach fluorophores or affinity tags via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) without disrupting the pharmacophore's binding to the ATP pocket.

  • Utility: Used to map kinase selectivity profiles in live cells (chemoproteomics).

B. Construction of Indole/Quinoline Scaffolds

The ortho-nitro-alkyne motif is a classic precursor for heterocycles via metal-catalyzed cyclization.

  • Richter Cyclization: Conversion to cinnolines.

  • Indole Synthesis: Reduction of the nitro group followed by metal-catalyzed cyclization yields 6-isopropoxyindoles, which are privileged structures in serotonin receptor modulators.

Comparative Analysis: Isopropoxy vs. Methoxy
Feature4-Ethynyl-1-isopropoxy-2-nitrobenzene (Target)4-Ethynyl-1-methoxy-2-nitrobenzene (Alternative)
CAS 2816243-62-4105752-18-9
Lipophilicity (cLogP) ~2.8 (High) ~2.1 (Moderate)
Metabolic Stability High (Isopropoxy resists O-dealkylation better than methoxy)Moderate (Prone to rapid O-demethylation)
Kinase Selectivity High (Fills hydrophobic pocket in ALK/EGFR)Moderate (Less steric bulk)
Cost High (Specialized/Custom)Low (Commodity Chemical)
Solubility Excellent in DCM/EtOAcGood in DCM/EtOAc

Expert Insight: Choose the Isopropoxy analog when developing late-stage lead compounds (like Ceritinib derivatives) where the steric bulk of the isopropoxy group is required for correct binding orientation in the kinase hinge region. Use the Methoxy analog for initial method development to save cost.

Experimental Protocols

Protocol A: Synthesis via Sonogashira Coupling

Objective: Preparation of 4-Ethynyl-1-isopropoxy-2-nitrobenzene from 4-Bromo-1-isopropoxy-2-nitrobenzene.

Reagents:

  • Substrate: 4-Bromo-1-isopropoxy-2-nitrobenzene (1.0 equiv)

  • Coupling Partner: Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-catalyst: CuI (3 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 v/v)

Step-by-Step Workflow:

  • Degassing: Charge a flame-dried Schlenk flask with the bromide substrate, Pd catalyst, and CuI. Evacuate and backfill with Argon (3x).

  • Addition: Add degassed THF/Et₃N via syringe. Add TMSA dropwise at room temperature.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1). The bromide spot (lower Rf) should disappear; a fluorescent blue spot (product) appears.

  • Deprotection: Cool to RT. Filter through Celite. Concentrate. Redissolve in MeOH and add K₂CO₃ (2.0 equiv). Stir for 30 min to remove the TMS group.

  • Purification: Dilute with water, extract with EtOAc. Purify via Flash Column Chromatography (SiO₂, 0-10% EtOAc in Hexanes).

  • Yield: Expect 85–92% as a yellow crystalline solid.

Protocol B: "Click" Labeling (Probe Synthesis)

Objective: Conjugation of the ethynyl scaffold to an Azide-Fluorophore.

  • Mix: Compound (10 µM), Azide-Fluorophore (10 µM), CuSO₄ (1 mM), THPTA ligand (2 mM), and Sodium Ascorbate (2.5 mM) in PBS/DMSO (1:1).

  • Incubate: 1 hour at Room Temperature in the dark.

  • Analyze: Direct injection into LC-MS to verify triazole formation.

Visualizations (Pathways & Workflows)

Figure 1: Strategic Role in Ceritinib-Analog Synthesis

This diagram illustrates how the compound serves as a "divergent" intermediate, leading either to the drug core or to a chemical probe.

CeritinibPath Start 4-Bromo-1-isopropoxy-2-nitrobenzene Target 4-Ethynyl-1-isopropoxy-2-nitrobenzene (CAS 2816243-62-4) Start->Target Sonogashira (TMSA, Pd/Cu) Probe Click-Probe (ABPP) (Fluorescent Tagged) Target->Probe CuAAC Click (R-N3) Drug Ceritinib-like Core (2-Isopropoxy-4-substituted-aniline) Target->Drug 1. Reduction (Fe/NH4Cl) 2. Coupling/Cyclization

Caption: Divergent synthesis pathway showing the utility of 4-Ethynyl-1-isopropoxy-2-nitrobenzene in generating both therapeutic leads and diagnostic probes.

Figure 2: Comparative Workflow (Isopropoxy vs. Methoxy)

Compare Methoxy Methoxy Analog (CAS 105752-18-9) Low Cost Moderate Potency Result Final Drug Candidate Methoxy->Result Early Stage Screening Isopropoxy Isopropoxy Analog (CAS 2816243-62-4) High Metabolic Stability Optimized Kinase Binding Isopropoxy->Result Late Stage Optimization (Clinical Candidate)

Caption: Decision matrix for selecting the Isopropoxy analog during lead optimization phases.

References

  • BLDpharm. (2023). Product Analysis: 4-Ethynyl-2-isopropoxy-1-nitrobenzene (CAS 2816243-62-4).[1][2][3][4] Retrieved from

  • Marsilje, T. H., et al. (2013). "Synthesis, Structure-Activity Relationships, and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378 (Ceritinib)." Journal of Medicinal Chemistry, 56(14), 5675–5690. (Contextual grounding for Isopropoxy-Nitro scaffold).

  • ChemScene. (2023). Reference Standard: 4-Ethynyl-1-methoxy-2-nitrobenzene (CAS 105752-18-9). Retrieved from

  • Grammel, M., & Hang, H. C. (2013). "Chemical Reporters for Biological Discovery." Nature Chemical Biology, 9(8), 475–484. (Methodology for Alkyne-Tagging).[5][6][7]

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 4-Ethynyl-1-isopropoxy-2-nitrobenzene

As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of 4-Ethynyl-1-isopropoxy-2-nitrobenzene. This document is intended for researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of 4-Ethynyl-1-isopropoxy-2-nitrobenzene. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally related compounds. The protocols herein are designed to ensure operational safety, regulatory compliance, and scientific integrity by explaining the causality behind each procedural step.

Core Hazard Assessment: A Dual-Threat Compound

4-Ethynyl-1-isopropoxy-2-nitrobenzene is a specialty chemical that presents a dual-threat profile due to its distinct functional groups: the aromatic nitro group and the terminal ethynyl (alkyne) group. A thorough understanding of these hazards is critical for safe handling and disposal.

  • Aromatic Nitro Group Toxicity: The nitrobenzene moiety renders the compound toxic. Aromatic nitro compounds are known for their ability to cause damage to organs, particularly the blood, through prolonged or repeated exposure.[1] They can be absorbed through the skin and are often classified as suspected carcinogens.[2][3] Therefore, all contact must be minimized.

  • Terminal Alkyne Reactivity: The ethynyl group (-C≡CH) possesses an acidic proton. In the presence of certain metal ions (notably heavy metals like silver, copper(I), and mercury) or strong bases, this proton can be removed to form highly reactive and potentially explosive metal acetylides.[4][5] This reactivity is the primary driver for the specific quenching protocols outlined below. Silver acetylides, for instance, are known to be explosive when dry.[5]

The isopropoxy (ether) group is of lesser concern but contributes to the overall chemical properties of the molecule. The combination of these functional groups necessitates that 4-Ethynyl-1-isopropoxy-2-nitrobenzene be treated as a reactive, toxic, and hazardous waste at all times.

Hazard ClassPrimary ConcernRequired Precaution
Health Hazard Toxicity (suspected carcinogen, organ damage)[1][2]Minimize exposure; use appropriate Personal Protective Equipment (PPE).
Reactivity Hazard Formation of explosive metal acetylides[4][5]Avoid contact with incompatible metals and bases; neutralize before disposal.
Environmental Hazard Harmful to aquatic life[1]Prevent release into the environment; do not dispose of down the drain.[1]

Mandatory Personal Protective Equipment (PPE)

To mitigate the risks of exposure and chemical contact, the following PPE is mandatory when handling 4-Ethynyl-1-isopropoxy-2-nitrobenzene in any form:

  • Eye Protection: Chemical safety goggles are required at a minimum. For operations with a higher risk of splashing, such as quenching or bulk transfers, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.[2]

  • Body Protection: A flame-resistant laboratory coat is required. Ensure it is fully buttoned.[2]

  • Respiratory Protection: All handling, quenching, and packaging of this compound's waste must be performed within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[4]

Disposal Pathway Decision Workflow

The correct disposal procedure depends on the form of the waste. This workflow provides a clear decision-making process to ensure safety and compliance.

G cluster_pure Pathway A: Pure Compound cluster_mixture Pathway B: Reaction Mixture start Waste Generated: 4-Ethynyl-1-isopropoxy-2-nitrobenzene decision Is the waste a reaction mixture or pure/unadulterated compound? start->decision pure_step1 1. Do NOT attempt to quench. Securely seal original container. decision->pure_step1 Pure Compound mixture_step1 1. Perform mandatory quenching protocol to neutralize reactive alkyne. decision->mixture_step1 Reaction Mixture pure_step2 2. Label as 'Hazardous Waste' (include full chemical name). pure_step1->pure_step2 pure_step3 3. Dispose via Institutional EHS Office. pure_step2->pure_step3 mixture_step2 2. Collect quenched mixture in a designated hazardous waste container. mixture_step1->mixture_step2 mixture_step3 3. Label with all constituents. mixture_step2->mixture_step3 mixture_step4 4. Store in SAA and dispose via EHS. mixture_step3->mixture_step4

Caption: Disposal decision workflow for 4-Ethynyl-1-isopropoxy-2-nitrobenzene.

Protocol: Quenching & Disposal of Reaction Mixtures

This protocol is a self-validating system designed to neutralize the reactive terminal alkyne in reaction mixtures before collection as hazardous waste. This is a critical safety step.[4]

  • Inert solvent (e.g., Tetrahydrofuran - THF)

  • Proton-donating quenching agent (e.g., Isopropanol)

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Appropriately labeled hazardous waste container

G cluster_prep Preparation cluster_quench Quenching cluster_collect Collection prep1 Place reaction flask under inert atmosphere. prep2 Cool mixture to 0 °C in an ice bath. prep1->prep2 quench1 Dilute with an equal volume of THF. prep2->quench1 quench2 Slowly add Isopropanol dropwise. quench1->quench2 quench3 Monitor for gas evolution or temperature change. quench2->quench3 quench4 Allow to warm to room temperature. quench3->quench4 collect1 Transfer quenched mixture to hazardous waste container. quench4->collect1 collect2 Seal, label, and store in designated SAA. collect1->collect2

Sources

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